(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFTFVMQOCWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354482 | |
| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-56-0 | |
| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone, a substituted 2-aminothiazole derivative of interest in medicinal chemistry and drug discovery. The core of this synthesis is a variation of the well-established Hantzsch thiazole synthesis.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The most direct and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific case, to achieve the desired substitution pattern with a phenyl group at the 4-position and a benzoyl group at the 5-position, the key starting materials are 2-bromo-1,3-diphenylpropane-1,3-dione and thiourea.
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Synthesis Workflow
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
This procedure is adapted from the bromination of similar 1,3-dicarbonyl compounds.
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (initiator, if using NBS)
Procedure:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-bromo-1,3-diphenylpropane-1,3-dione by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol is based on the Hantzsch thiazole synthesis using an α-bromo-1,3-diketone.[1]
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione
-
Thiourea
-
Ethanol
-
Sodium carbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution. A mild base such as sodium carbonate (1 equivalent) can be added to neutralize the HBr formed during the reaction.[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and then add water to precipitate the product.
-
Wash the crude product with cold ethanol and then water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Physical State |
| 1,3-Diphenylpropane-1,3-dione | 224.26 | 1.0 | Solid |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | Solid |
| 2-Bromo-1,3-diphenylpropane-1,3-dione | 303.15 | 1.0 | Solid |
| Thiourea | 76.12 | 1.1 | Solid |
Table 1: Properties of Reactants.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| This compound | C₁₆H₁₂N₂OS | 280.35 | 75-85 | Solid | Not reported |
Table 2: Properties of the Final Product. Yields are estimated based on similar reported reactions.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a broad singlet for the -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR (in DMSO-d₆) | Signals for the carbonyl carbon (δ > 180 ppm), aromatic carbons, and the carbons of the thiazole ring. |
| FT-IR (KBr pellet, cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the thiazole and phenyl rings.[1] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 280.35). |
| Elemental Analysis | Calculated percentages of C, H, N, and S should be in close agreement with the experimentally determined values. |
Table 3: Expected Analytical Data for this compound.
Logical Relationship Diagram
References
A Technical Guide to the Spectroscopic Profile of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminothiazole core, a phenyl substituent at the 4-position, and a benzoyl group at the 5-position, suggests potential for diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This technical guide provides a predicted spectroscopic profile, including FT-IR, NMR, Mass Spectrometry, and UV-Vis data, alongside a plausible synthetic route and a generalized experimental protocol.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-4-phenylthiazole, and related benzoylated heterocyclic compounds.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂) |
| ~3100 - 3000 | Medium | C-H stretching of aromatic rings (phenyl and thiazole) |
| ~1650 | Strong | C=O stretching of the benzoyl ketone |
| ~1620 | Strong | C=N stretching of the thiazole ring |
| ~1580 - 1450 | Medium to Strong | C=C stretching of the aromatic rings |
| ~1540 | Medium | N-H bending of the primary amine (-NH₂) |
| ~1320 | Medium | C-N stretching |
| ~800 - 690 | Strong | C-H out-of-plane bending of the aromatic rings |
Table 2: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 7.9 | Multiplet | 2H | Aromatic protons of the benzoyl group (ortho to C=O) |
| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons of the benzoyl group (meta and para to C=O) |
| ~7.3 - 7.5 | Multiplet | 5H | Aromatic protons of the 4-phenyl group |
| ~7.2 | Broad Singlet | 2H | -NH₂ protons |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O (benzoyl ketone) |
| ~168 | C2 (thiazole ring, attached to -NH₂) |
| ~155 | C4 (thiazole ring, attached to phenyl) |
| ~138 | Quaternary carbon of the benzoyl phenyl group |
| ~135 | Quaternary carbon of the 4-phenyl group |
| ~133 | C5 (thiazole ring, attached to benzoyl) |
| ~132 | CH of the benzoyl phenyl group |
| ~129 | CH of the 4-phenyl group |
| ~128 | CH of the benzoyl phenyl group |
| ~127 | CH of the 4-phenyl group |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| ~280 | [M]⁺ (Molecular Ion) |
| ~203 | [M - C₆H₅CO]⁺ |
| ~176 | [M - C₆H₅CO - HCN]⁺ |
| ~105 | [C₆H₅CO]⁺ |
| ~77 | [C₆H₅]⁺ |
Table 5: Predicted UV-Vis Spectral Data (Solvent: Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~250 | High | π → π* transition of the conjugated system |
| ~320 | Medium | n → π* transition of the carbonyl group and thiazole ring |
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-amino-4-phenylthiazole with benzoyl chloride in the presence of a suitable Lewis acid catalyst.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add 2-amino-4-phenylthiazole (1 equivalent) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. To this suspension, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.2 equivalents), portion-wise while maintaining the temperature.
-
Acylating Agent Addition: Once the catalyst is added, add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized this compound using the spectroscopic techniques detailed above (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Logical Relationships in Spectroscopic Analysis
The structural features of this compound directly correlate with the expected spectroscopic signals. The following diagram illustrates these relationships.
Diagram of Structure-Spectra Correlations
Caption: Logical correlations between structural features and predicted spectroscopic signals.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The tabulated data, proposed synthetic pathway, and detailed experimental protocol offer a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds. It is anticipated that this information will facilitate future experimental work and contribute to the advancement of research in medicinal chemistry and drug development. Experimental verification of the data presented here is highly recommended.
Structural Elucidation of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and an in-depth analysis of its spectroscopic and structural features. The methodologies and data presented herein are based on established principles of organic chemistry and analytical techniques, drawing from data on closely related analogues to provide a robust framework for researchers working with similar molecular scaffolds.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of an amino group at the 2-position and a phenyl group at the 4-position of the thiazole ring, coupled with a benzoyl moiety at the 5-position, results in a molecule with significant potential for further functionalization and biological screening. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and enabling rational drug design. This guide details the multifaceted approach required for the unambiguous confirmation of the structure of this compound.
Synthesis
A plausible and efficient method for the synthesis of the title compound is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-phenyl-2-(phenylcarbonyl)ethan-1-one with thiourea.
Proposed Synthetic Pathway
The logical flow for the synthesis of this compound is depicted below.
Caption: Proposed Hantzsch synthesis of the target compound.
Structural Elucidation Workflow
The comprehensive structural elucidation of a novel compound involves a multi-pronged analytical approach. Each technique provides unique and complementary information, which, when combined, leads to the unambiguous confirmation of the molecular structure.
Caption: Integrated workflow for structural elucidation.
Data Presentation
The following tables summarize the expected quantitative data from the structural characterization of this compound, based on analyses of closely related structures.
Spectroscopic Data
| Technique | Parameter | Expected Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.20 - 7.80 ppm | Aromatic protons (phenyl rings) |
| 5.50 - 6.50 ppm | Amine protons (-NH₂) | ||
| ¹³C NMR | Chemical Shift (δ) | 185 - 195 ppm | Carbonyl carbon (C=O) |
| 160 - 170 ppm | C2 of thiazole (C-NH₂) | ||
| 145 - 155 ppm | C4 of thiazole | ||
| 120 - 140 ppm | Aromatic carbons | ||
| 110 - 120 ppm | C5 of thiazole | ||
| IR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H stretching (amine) |
| 3000 - 3100 cm⁻¹ | Aromatic C-H stretching | ||
| 1630 - 1660 cm⁻¹ | C=O stretching (ketone) | ||
| 1500 - 1600 cm⁻¹ | C=N and C=C stretching | ||
| MS | m/z | ~294.08 | [M]⁺ (Monoisotopic Mass) |
| ~295.08 | [M+H]⁺ |
Crystallographic Data (Hypothetical)
| Parameter | Value | Parameter | Value |
| Crystal System | Monoclinic | Space Group | P2₁/c |
| a (Å) | ~10.5 | α (°) | 90 |
| b (Å) | ~8.2 | β (°) | ~95 |
| c (Å) | ~16.1 | γ (°) | 90 |
| Volume (ų) | ~1370 | Z | 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and procedures reported for similar compounds.
Synthesis of this compound
-
Reactant Preparation : In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 mmol) in ethanol (20 mL).
-
Addition of Thiourea : To the stirred solution, add thiourea (1.2 mmol).
-
Reaction : Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation : Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample for analysis.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.
-
Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement : Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the structural model against the diffraction data to obtain the final atomic coordinates and molecular geometry.
Conclusion
The structural elucidation of this compound requires a synergistic application of synthetic organic chemistry and advanced analytical techniques. The methodologies and expected data presented in this guide provide a comprehensive framework for the synthesis, purification, and complete structural characterization of this and related novel thiazole derivatives. This foundational knowledge is critical for the subsequent exploration of their medicinal and materials science applications.
The Expanding Therapeutic Potential of Novel Thiazole Compounds: A Technical Guide
Introduction: The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of clinically approved drugs.[1] In recent years, extensive research has focused on the synthesis and biological evaluation of novel thiazole derivatives, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these emerging compounds, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Anticancer Activity of Novel Thiazole Derivatives
Novel thiazole compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular signaling pathways and disruption of microtubule dynamics.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various novel thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Anticancer Activity of Thiazole Derivatives against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines
| Compound | Modification | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 | Reference |
| 4a | Unsubstituted 2-(4-hydroxybenzylidene) | 12.7 ± 0.77 | 6.69 ± 0.41 | [2] |
| 4b | Bromide substitution (R=Br) | 31.5 ± 1.91 | 51.7 ± 3.13 | [2] |
| 4c | Phenylhydrazone substitution (R=NH-NH-Ph) | 2.57 ± 0.16 | 7.26 ± 0.44 | [2] |
| 5 | Acetyloxy substitution (R=OCOCH3) | 28.0 ± 1.69 | 26.8 ± 1.62 | [2] |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | [2] |
Table 2: Anticancer Activity of Quinazoline-Based Thiazole Derivatives
| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 | IC50 (µM) - A549 | Reference |
| 4f | 3.71 | 7.92 | 19.02 | [3] |
| 4g | 4.14 | 9.36 | 20.84 | [3] |
| 4h | 4.92 | 9.85 | 22.86 | [3] |
| 4i | 2.86 | 5.91 | 14.79 | [3] |
| 4j | 3.09 | 6.87 | 17.92 | [3] |
| Erlotinib (Standard) | - | - | - | [3] |
Key Mechanisms of Anticancer Action
1.2.1. PI3K/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several novel thiazole derivatives have been designed as potent inhibitors of this pathway.
1.2.2. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[6] Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocols
1.3.1. MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2][7]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
-
1.3.2. In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[8]
-
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well plate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin) on ice in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter.
-
Assay Setup: Add the test compounds, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and calculate parameters such as the rate and extent of polymerization to determine the inhibitory effect of the compounds.
-
Antimicrobial Activity of Novel Thiazole Derivatives
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6][9]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | B. subtilis | Reference |
| 43a | 16.1 (µM) | 16.1 (µM) | - | [8] |
| 43c | - | - | 28.8 (µM) | [8] |
| 12 | 125-150 | 125-150 | - | [6] |
| 13 | 50-75 | 50-75 | - | [6] |
| 14 | 50-75 | 50-75 | - | [6] |
| Ofloxacin (Standard) | - | - | - | [6] |
Table 4: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound | A. niger | C. albicans | Reference |
| 43b | 16.2 (µM) | - | [8] |
| 43d | - | 15.3 (µM) | [8] |
| 12 | 125-150 | - | [6] |
| 14 | 50-75 | - | [6] |
| Ketoconazole (Standard) | - | - | [6] |
Experimental Protocols
2.2.1. Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the MIC of antimicrobial agents.[10]
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thiazole compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Incubator
-
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
2.2.2. Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[4][11]
-
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tips
-
Thiazole compounds
-
Standard antibiotic discs (positive control)
-
Solvent (negative control)
-
-
Procedure:
-
Plate Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the thiazole compound solution into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Anti-inflammatory Activity of Novel Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents.[7]
Quantitative Data: In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds.
Table 5: Anti-inflammatory Activity of Novel Thiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 3c | - | 3 | 44 | [12] |
| 3d | - | 3 | 41 | [12] |
| 1 | 200 | 4 | 96.31 | [13] |
| 2 | 200 | 4 | 72.08 | [13] |
| 3 | 200 | 4 | 99.69 | [13] |
| Indomethacin (Standard) | 10 | 4 | 57.66 | [13] |
Key Mechanism of Anti-inflammatory Action
3.2.1. Inhibition of COX and LOX Pathways
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[7] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Experimental Protocol
3.3.1. Carrageenan-Induced Rat Paw Edema
This in vivo model is used to screen for acute anti-inflammatory activity.[12]
-
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (thiazole derivatives)
-
Standard drug (e.g., Indomethacin)
-
Plebysmometer or digital calipers
-
-
Procedure:
-
Animal Grouping and Fasting: Divide animals into groups and fast them overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
-
Conclusion
The diverse biological activities of novel thiazole compounds underscore their significant potential in drug discovery and development. This technical guide provides a comprehensive, though not exhaustive, overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The mechanistic insights, illustrated through signaling pathway diagrams, offer a foundation for further research and optimization of these promising therapeutic agents. As research continues to uncover new derivatives and elucidate their mechanisms of action, the thiazole scaffold is poised to remain a critical component in the development of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hereditybio.in [hereditybio.in]
- 5. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
Review of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone literature
An In-depth Technical Guide on the Literature of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone and its Core Scaffold
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive review of the available scientific literature concerning this compound and its foundational structure, 2-amino-4-phenylthiazole. While specific data on the title methanone compound is limited, this review extends to its closely related derivatives to provide a broader understanding of the structure-activity relationships, synthetic methodologies, and biological mechanisms associated with this chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives.
Synthetic Methodologies
The synthesis of the 2-amino-4-phenylthiazole core is well-established, typically involving the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. Modifications of this and other synthetic strategies have led to a diverse library of derivatives.
General Synthesis of 2-Amino-4-phenylthiazole
A common and straightforward method for the synthesis of 2-amino-4-phenylthiazole involves the reaction of acetophenone and thiourea in the presence of a halogen, such as iodine.[4] The acetophenone is first halogenated in situ or in a separate step to yield α-haloacetophenone, which then undergoes cyclocondensation with thiourea.
Caption: General workflow for the synthesis of 2-amino-4-phenylthiazole.
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for approximately 12 hours.[4] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with an ammonium hydroxide solution and recrystallized from methanol to yield the pure 2-amino-4-phenylthiazole.[4]
Synthesis of 5-Arylazo-2-aminothiazole Derivatives: A well-stirred suspension of an appropriate aromatic amine (e.g., 4-aminoacetophenone) in concentrated hydrochloric acid is cooled to 0–5 °C and diazotized with a sodium nitrite solution.[1] The resulting diazonium solution is added dropwise to a cold, stirred solution of 2-amino-4-phenylthiazole and sodium acetate in ethanol. The mixture is stirred at 0–5 °C for one hour, and the resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Biological Activities
Derivatives of the 2-amino-4-phenylthiazole scaffold have been extensively evaluated for various biological activities, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of 2-amino-4-phenylthiazole derivatives against a range of human cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 5b | HT29 (Colon) | Antiproliferative | 2.01 | [5][6] |
| 5b | A549 (Lung) | Antiproliferative | - | [5][6] |
| 5b | HeLa (Cervical) | Antiproliferative | - | [5][6] |
| 5b | Karpas299 (Lymphoma) | Antiproliferative | - | [5][6] |
| 27 | HepG2 (Liver) | Cytotoxicity | 0.62 ± 0.34 | [5] |
| Sorafenib (Control) | HepG2 (Liver) | Cytotoxicity | 1.62 ± 0.27 | [5] |
| 17b | Various | Cytotoxicity | Potent | [7] |
Note: Specific IC₅₀ values for all cell lines for compound 5b were not provided in the abstract.
Mechanistic studies have suggested that some of these compounds exert their anticancer effects by inhibiting key signaling pathways. For instance, certain derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[6] Compound 27 has been shown to be a potent inhibitor of IGF1R, leading to G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[5]
Caption: Inhibition of the c-Met signaling pathway by a 2-aminothiazole derivative.
Antimicrobial Activity
The 2-amino-4-phenylthiazole scaffold has also been a template for the development of novel antimicrobial agents.
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| 8f | Gram-positive bacteria | Antibacterial | Moderate | [8] |
| 8f | Candida albicans | Antifungal | Slight | [8] |
| 6 | Bacillus pumilus | Antibacterial | Moderate | [8] |
| 6 | Bacillus subtilis | Antibacterial | Moderate | [8] |
| 6 | Candida albicans | Antifungal | Moderate | [8] |
Note: "Moderate" and "Slight" activities are as described in the source; specific MIC values were not provided in the abstract.
Experimental Protocols for Biological Assays
In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., A549, HeLa, HT29) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5][6] Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the absorbance is measured to determine the percentage of cell growth inhibition. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like the well diffusion method or broth microdilution.[8] For the well diffusion method, a standardized inoculum of the microorganism is swabbed onto an agar plate, and solutions of the test compounds at a specific concentration (e.g., 100 µg/mL) are added to wells punched in the agar. The plates are incubated, and the diameter of the zone of growth inhibition is measured.[8]
Conclusion
The 2-amino-4-phenylthiazole scaffold is a versatile and valuable platform for the design and synthesis of novel therapeutic agents. While direct research on this compound is not extensively documented in the public domain, the wealth of data on its derivatives highlights the significant potential of this chemical class. The demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic routes, provide a strong foundation for further research. Future work could focus on the synthesis and biological evaluation of the title compound and its analogs, exploring modifications at the 5-position of the thiazole ring to optimize potency and selectivity. Detailed mechanistic studies and in vivo evaluations of the most promising compounds will be crucial steps in translating these findings into clinical applications.
References
The Thiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of biologically active compounds, including a number of clinically approved drugs. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds, with a particular focus on their anticancer properties. It offers detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways to facilitate a deeper understanding of their therapeutic potential.
Core Mechanisms of Action of Thiazole-Based Compounds
Thiazole derivatives exert their biological effects through a variety of mechanisms, often targeting key pathways involved in cell growth, proliferation, and survival. As anticancer agents, their modes of action can be broadly categorized as follows:
-
Inhibition of Signaling Pathways: Many thiazole-containing molecules act as potent inhibitors of critical signaling cascades that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and NF-κB pathways are prominent examples. By blocking key kinases or other proteins in these pathways, thiazole derivatives can halt the uncontrolled cell growth and proliferation characteristic of cancer.
-
Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle. Certain thiazole-based compounds interfere with this process, acting as tubulin polymerization inhibitors. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit the activity of various enzymes that are crucial for cancer cell survival. These include topoisomerases, which are involved in DNA replication and repair, and histone deacetylases (HDACs), which play a role in gene expression.
-
Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis. By disrupting essential cellular processes, thiazole compounds can trigger the cell's self-destruction program, leading to the elimination of cancerous cells.
Quantitative Data on Thiazole-Based Compounds
The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and molecular targets. This data provides a quantitative basis for comparing the potency of different compounds and for understanding their structure-activity relationships (SAR).
Table 1: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | A549 (Lung) | 0.50 - 4.75 | [1] |
| MCF-7 (Breast) | 0.50 - 4.75 | [1] | |
| U-87 MG (Glioblastoma) | 0.50 - 4.75 | [1] | |
| HCT-116 (Colon) | 0.50 - 4.75 | [1] | |
| Compound 19 | MCF-7 (Breast) | 0.30 - 0.45 | [1] |
| U87 MG (Glioblastoma) | 0.30 - 0.45 | [1] | |
| A549 (Lung) | 0.30 - 0.45 | [1] | |
| HCT116 (Colon) | 0.30 - 0.45 | [1] | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| A549 (Lung) | 0.97 ± 0.13 | [2] | |
| Thiazole-coumarin hybrid 2a | MCF-7 (Breast) | 6.4 - 36.5 | [3] |
| HCT-116 (Colon) | 5.9 - 55.2 | [3] | |
| HepG-2 (Liver) | 41.4 - 97.6 | [3] | |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 6.4 - 36.5 | [3] |
| HCT-116 (Colon) | 5.9 - 55.2 | [3] | |
| HepG-2 (Liver) | 41.4 - 97.6 | [3] |
Table 2: Inhibition of Molecular Targets by Thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 5b | Tubulin Polymerization | 3.3 | [2] |
| Compound 6d | Tubulin Polymerization | 6.6 | [2] |
| Compound 6l | Tubulin Polymerization | 4.0 | [2] |
| Compound 5c | Tubulin Polymerization | 2.95 ± 0.18 | [4][5] |
| Compound 7c | Tubulin Polymerization | 2.00 ± 0.12 | [4][5] |
| Compound 9a | Tubulin Polymerization | 2.38 ± 0.14 | [4][5] |
| Compound 10a | Tubulin Polymerization | 2.69 | [6] |
| Compound 10o | Tubulin Polymerization | 3.62 | [6] |
| Compound 13d | Tubulin Polymerization | 3.68 | [6] |
| Compound 22 | PI3Kβ | 0.02 | [1] |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | [7] |
| mTOR | 0.221 ± 0.014 | [7] | |
| Thiazole-coumarin hybrid 6a | EGFR | 0.184 | [3] |
| mTOR | 0.719 | [3] | |
| PI3K | 0.131 | [3] | |
| Thiazole-coumarin hybrid 2a | PI3K | 0.174 | [3] |
Signaling Pathways and Visualizations
Understanding the complex interplay of signaling molecules is crucial for elucidating the mechanism of action of thiazole-based compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: The NF-κB signaling pathway and inhibition of the IKK complex by thiazole compounds.
Caption: The process of tubulin polymerization and its inhibition by thiazole-based compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of thiazole-based compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol, or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Culture and treat cells with the thiazole compound as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.
-
Protocol:
-
Treat cells with the thiazole compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade any RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins, which is indicative of their activation state.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the target protein (e.g., total Akt or phosphorylated Akt). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
-
Protocol:
-
Treat cells with the thiazole compound and prepare cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caption: General workflow for Western blot analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the thiazole compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico predicted properties of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. Leveraging computational methodologies, this document explores the compound's physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and its potential as a modulator of key signaling pathways implicated in cancer. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the potential therapeutic applications of this thiazole derivative. All quantitative data are summarized in structured tables, and detailed in silico experimental protocols are provided. Visual diagrams of relevant signaling pathways and a general workflow for in silico analysis are included to facilitate a deeper understanding of the compound's predicted biological context and the methodologies for its computational evaluation.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, a derivative of the 2-aminothiazole scaffold, has emerged as a molecule of interest for further investigation. In silico prediction methods are invaluable in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the pharmacological potential of new chemical entities. This guide details the predicted properties of this compound, providing a computational foundation for future experimental validation.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties for this compound have been computationally predicted and are summarized in Table 1.
| Property | Predicted Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C16H13N3OS | PubChem |
| Molecular Weight | 295.36 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 295.07793 g/mol | PubChem |
| Topological Polar Surface Area | 90.9 Ų | PubChem |
| Heavy Atom Count | 21 | PubChem |
| Complexity | 423 | PubChem |
In Silico ADMET Prediction
| ADMET Parameter | Predicted Property | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Likely Low to Moderate | May have limited central nervous system side effects. |
| P-glycoprotein Substrate | Likely No | Reduced potential for multidrug resistance. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action. |
| Volume of Distribution | Moderate to High | Indicates distribution into tissues. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor | Possibility of drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Minor pathway | Primarily cleared through metabolism. |
| Toxicity | ||
| Ames Mutagenicity | Likely Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation for cardiotoxicity. |
| Hepatotoxicity | Low Risk | Predicted to have a favorable liver safety profile. |
Potential Biological Targets and Signaling Pathways
Thiazole derivatives have been extensively studied for their anticancer properties, often through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. In silico molecular docking studies on analogous compounds suggest that this compound may interact with key proteins in these pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Many thiazole-containing molecules have been identified as inhibitors of this pathway.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.
Caption: Potential modulation of the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and the regulation of apoptosis. Its aberrant activation is a hallmark of many cancers, promoting cell survival and proliferation.
Caption: Predicted interference with the NF-κB signaling pathway.
In Silico Experimental Protocols
This section outlines the general methodologies for the in silico experiments cited in this guide. These protocols can be adapted by researchers to further investigate this compound or other novel compounds.
ADMET Prediction Protocol
-
Compound Input : The 2D structure of the compound is sketched or imported as a SMILES string into the prediction software.
-
Model Selection : A variety of predictive models are available in platforms like SwissADME, pkCSM, or ADMETlab. Models for properties such as gastrointestinal absorption, BBB permeability, cytochrome P450 inhibition, and toxicity are selected.
-
Prediction Execution : The software calculates various molecular descriptors and uses its built-in algorithms (e.g., machine learning models, rule-based systems) to predict the ADMET properties.
-
Data Analysis : The output is analyzed, often presented as a "radar" plot for drug-likeness and tables of predicted values. These are compared against the ranges for known drugs to assess the compound's potential.
Molecular Docking Protocol
-
Target Selection and Preparation : A protein target of interest (e.g., PI3K, Raf kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.
-
Binding Site Definition : The active site or a potential allosteric binding site on the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis : The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides a quantitative estimate of the binding affinity.
Caption: A general workflow for the in silico evaluation of a drug candidate.
Conclusion
The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a potentially favorable ADMET profile, making it a promising candidate for further investigation. Computational docking and pathway analysis indicate that this compound may exert biological effects, potentially as an anticancer agent, through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. The methodologies and predictive data presented in this technical guide provide a solid foundation for future experimental studies to validate these computational findings and to further explore the therapeutic potential of this and related thiazole derivatives. It is imperative to note that while in silico predictions are a powerful tool in drug discovery, they must be complemented by rigorous experimental validation.
The Versatility of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Novel 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a cornerstone for the development of novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of novel 2-aminothiazole scaffolds, focusing on their synthesis, quantitative biological data, key experimental protocols, and the signaling pathways they modulate.
Anticancer Activity of 2-Aminothiazole Derivatives
A substantial body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against various human cancer cell lines.[3] These compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, and target key enzymes like EGFR and BRAF kinases.[4][5][6] The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), with numerous derivatives demonstrating efficacy in the nanomolar to low micromolar range.
Below is a summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [3] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |
| Compound 10 | HT29 (Colon Cancer) | 2.01 µM | [3] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [1] |
| Imidazo[2,1-b]thiazole derivative 39 | MCF-7 (Breast Cancer) | 0.122 µM (EGFR) | [7] |
| Imidazo[2,1-b]thiazole derivative 43 | MCF-7 (Breast Cancer) | 0.078 µM (HER2) | [7] |
| Thiazole derivative 3f | Various Cancer Cell Lines | 37 nM (GI50) | [8] |
| Thiazole derivative V | MCF-7 (Breast Cancer) | 0.227 µM | [9] |
Antimicrobial Activity of 2-Aminothiazole Derivatives
2-Aminothiazole scaffolds are also prominent in the development of new antimicrobial agents to combat drug-resistant pathogens.[10] Their mechanism of action can vary, and their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the antimicrobial activity of representative 2-aminothiazole derivatives.
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |
| Piperazinyl derivative 121d | S. aureus | 2 - 128 | [1] |
| Piperazinyl derivative 121d | E. coli | 2 - 128 | [1] |
| Thiazolyl-thiourea derivative 124 (halogenated) | Staphylococcal species | 4 - 16 | [1] |
| N-oxazolylcarboxamide 6b | M. tuberculosis H37Rv | 6.25 | [10] |
| N-oxazolylcarboxamide 7b | M. tuberculosis H37Rv | 6.25 | [10] |
| Compound A33 | Gram-positive bacteria | 0.5 - 4 | [7] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.
Protocol 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for constructing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thioamide or thiourea.[11][12][13]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.5 eq)
-
Solvent (e.g., Methanol or Ethanol)
-
5% Sodium Carbonate (Na2CO3) solution
Procedure:
-
In a round-bottom flask or scintillation vial, combine the α-haloketone and thiourea.[11]
-
Add the solvent and a stir bar.
-
Heat the reaction mixture to reflux (e.g., 100°C) with stirring for 30 minutes to 6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11][13]
-
Upon completion, cool the mixture to room temperature.[11]
-
Pour the reaction contents into a beaker containing 5% Na2CO3 solution to neutralize the mixture and precipitate the product.[11]
-
Collect the solid product by vacuum filtration through a Buchner funnel.[11]
-
Wash the filter cake with water to remove any remaining salts.[11]
-
Air dry the purified product on a watch glass.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Protocol 2: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
2-aminothiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value of the compound.
Signaling Pathways Modulated by 2-Aminothiazole Derivatives
A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[15] Several 2-aminothiazole compounds have been developed as inhibitors of key kinases within this pathway.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and highlights potential points of inhibition by 2-aminothiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the synthesis of 2-amino-4-phenylthiazole from acetophenone
An Application Note on the Synthesis of 2-amino-4-phenylthiazole from Acetophenone
Introduction
2-amino-4-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of this scaffold is a fundamental process for the development of novel therapeutic agents. The most common and established method for its preparation is the Hantzsch thiazole synthesis. This application note provides detailed protocols for the synthesis of 2-amino-4-phenylthiazole from acetophenone using various established methods, including conventional heating and microwave-assisted techniques.
Reaction Principle
The core of the synthesis involves the reaction of a ketone (acetophenone) or an α-haloketone with a thioamide (thiourea). The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring. The overall transformation can be represented as follows:
General Reaction Scheme for Hantzsch Thiazole Synthesis
Summary of Synthesis Protocols
Several methods have been reported for the synthesis of 2-amino-4-phenylthiazole. The choice of method can affect reaction time, yield, and experimental setup. Below is a summary of common protocols.
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| A: Conventional Heating | Acetophenone, Thiourea | Iodine | - | Reflux | 12 hours | 80% | [1][2] |
| B: Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | - | Methanol | Heat at 100°C | 30 minutes | up to 99% | [3][4] |
| C: Microwave-Assisted | Acetophenone, Thiourea | Iodine | - | Microwave Irradiation (5 min) then Heat in water (7 min) | 12 minutes | 92% | [5] |
| D: One-Pot (CuBr₂) | Acetophenone, Thiourea | Copper(II) Bromide, K₂CO₃ | Ethyl Acetate | Reflux | Not Specified | 87% | [6] |
Experimental Protocols
Method A: Synthesis from Acetophenone, Thiourea, and Iodine (Conventional Heating)
This protocol is a widely used one-pot method that avoids the separate synthesis of an α-haloketone.
Materials:
-
Acetophenone (12 g, 0.1 mol)
-
Thiourea (15.22 g, 0.2 mol)
-
Iodine (25.33 g, 0.1 mol)
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.
-
Reflux the mixture for 12 hours.[1]
-
After reflux, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove unreacted acetophenone and excess iodine.[1][2]
-
Pour the washed mixture into an ammonium hydroxide solution to make it alkaline (pH 8-9).[1][2] This will precipitate the crude product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]
Expected Product Characteristics:
-
Appearance: White to light brown solid/powder.[7]
-
Melting Point: 149-153 °C.
-
Yield: Approximately 80%.[2]
Method B: Hantzsch Synthesis from 2-Bromoacetophenone and Thiourea
This is the classic Hantzsch synthesis, known for its high yields and short reaction times.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3] This neutralizes the hydrobromide salt formed and precipitates the product.[4]
-
Filter the resulting solid using a Buchner funnel.
-
Wash the collected solid (filter cake) with water.[3]
-
Allow the product to air dry. The crude product is often pure enough for characterization.[3]
Expected Product Characteristics:
-
Appearance: Solid.
-
Melting Point: 149-153 °C.
-
Yield: Can be up to 99%.[4]
Diagrams
Below are diagrams illustrating the chemical pathway and the general experimental workflow for the synthesis of 2-amino-4-phenylthiazole.
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: General Experimental Workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2-Amino-4-phenylthiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
High-Throughput Screening Assays for Thiazole Derivatives: Application Notes and Protocols
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs and exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[6][7] These application notes provide detailed protocols for several HTS assays tailored to identify and characterize bioactive thiazole derivatives, along with methods for data presentation and workflow visualization.
Application Note 1: Anticancer Activity - Tubulin Polymerization Assay
Objective: To identify 4-(methoxymethyl)thiazole derivatives and other related compounds that inhibit the polymerization of tubulin, a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[8]
Assay Principle: This biochemical assay quantifies the polymerization of tubulin into microtubules. In the absence of an inhibitor, tubulin polymerizes, leading to an increase in light scattering or fluorescence. Inhibitory compounds prevent this polymerization, resulting in a stable or reduced signal. The assay can be performed by measuring absorbance at 340 nm, where an increase in optical density corresponds to microtubule formation.[8]
Experimental Protocol: Absorbance-Based Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test thiazole derivatives (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
384-well clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into 384-well plates to achieve a final assay concentration of 10 µM. Include DMSO-only wells as a negative (vehicle) control.[8]
-
Tubulin Preparation: On ice, prepare the tubulin polymerization reaction mix. For each well, combine General Tubulin Buffer, 1 mM GTP, 10% glycerol, and purified tubulin (final concentration of 3 mg/mL).
-
Assay Initiation: Pre-warm the microplate reader to 37°C. Place the compound plate in the reader.
-
Reaction and Measurement: Inject the tubulin polymerization mix into all wells. Immediately begin kinetic reading of absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: The rate of tubulin polymerization is determined by the slope of the linear portion of the absorbance curve. Calculate the percent inhibition for each test compound relative to the DMSO control.
Data Presentation: Biological Activity of Tubulin-Targeting Thiazole Derivatives
| Compound Class | Target | Assay Type | Cell Line/System | IC50 Range | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Tubulin | Antiproliferation | Melanoma (A375), Prostate (PC-3, DU145) | 21 - 71 nM | [8] |
Visualization: Tubulin Polymerization HTS Workflow
Caption: HTS workflow for a biochemical tubulin polymerization assay.
Application Note 2: Anticancer Activity - VEGFR-2 Kinase Inhibition Assay
Objective: To identify thiazole derivatives that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis often implicated in tumor growth.[3][9]
Assay Principle: This biochemical assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Thiazole derivatives that bind to and inhibit VEGFR-2 will prevent this phosphorylation. The amount of phosphorylated substrate is detected using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based ATP consumption assays (e.g., Kinase-Glo), where a decrease in signal indicates inhibition.[9]
Experimental Protocol: Kinase Inhibition Assay (HTRF)
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase reaction buffer
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Test thiazole derivatives (dissolved in DMSO)
-
Sorafenib or other known VEGFR-2 inhibitor (positive control)
-
384-well low-volume white plates
-
HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor)
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive controls, and DMSO (vehicle control) into 384-well plates.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing VEGFR-2 kinase and the substrate to each well.
-
Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for compound binding to the kinase.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[9]
-
Reaction Incubation: Incubate for 60 minutes at 30°C.[9]
-
Detection: Stop the reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.
-
Final Incubation and Reading: Incubate for 60 minutes at room temperature to allow the detection antibody to bind. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound relative to controls.
Data Presentation: Activity of Thiazole Derivatives Against VEGFR-2
| Compound ID | Target | Assay Type | Cell Line | IC50 Value | Reference |
| Compound III (4-chlorophenylthiazole) | VEGFR-2 | Kinase Inhibition | - | 51.09 nM | [3] |
| Compound 4d (3-nitrophenylthiazole) | VEGFR-2 | Cytotoxicity (MTT) | MDA-MB-231 | 1.21 µM | [3] |
| Sorafenib (Control) | VEGFR-2 | Kinase Inhibition | - | 51.41 nM | [3] |
Visualization: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Application Note 3: Cell-Based Anticancer Screening - Cytotoxicity Assay
Objective: To identify and characterize thiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines in a high-throughput format.[6]
Assay Principle: This assay measures cell viability as an indicator of cytotoxicity. A common method uses resazurin, a blue, non-fluorescent dye that is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.
Experimental Protocol: Fluorescence-Based Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)[10]
-
Cell culture medium and supplements
-
Test thiazole derivatives (in DMSO)
-
Doxorubicin or Staurosporine (positive control)
-
384-well black, clear-bottom tissue culture plates
-
Resazurin solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Dispense 40 µL of cell suspension into each well of a 384-well plate at a predetermined density (e.g., 2,000 cells/well).[6]
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
Compound Addition: Prepare serial dilutions of the thiazole library compounds. Using an acoustic dispenser or pin tool, transfer ~100 nL of compound solutions, DMSO (vehicle control), and a positive control to the appropriate wells. This can result in a final concentration range from 0.1 to 100 µM.[6]
-
Incubation with Compound: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Reading: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
Data Analysis: Normalize the fluorescence data to controls (DMSO = 100% viability, positive control = 0% viability). Plot dose-response curves and calculate IC50 values for active compounds.
Data Presentation: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 Value | Reference |
| 5k | MDA-MB-231 | Migration | 176 nM | [10] |
| 5j | MDA-MB-231 | Migration | 189 nM | [10] |
| L2 | MCF7 | MTT | 105.6 µM | [11] |
| L3 | MCF7 | MTT | 82.64 µM | [11] |
Note: Migration IC50 values are distinct from cytotoxicity but are included to show potent biological activity. Many potent anti-migration derivatives exhibited no apparent cytotoxicity.[10]
Visualization: HTS Workflow for Cell-Based Cytotoxicity Assay
Caption: Workflow for a high-throughput cell cytotoxicity screen.
Application Note 4: Antimicrobial Susceptibility Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-hydrazinyl-benzo[d]thiazole derivatives and other related compounds against pathogenic bacterial strains in a high-throughput format.[6]
Assay Principle: This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator like resazurin.[6]
Experimental Protocol: High-Throughput MIC Determination
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test thiazole derivatives (in DMSO)
-
Vancomycin or Gentamicin (positive control)
-
384-well clear plates (for OD) or black plates (for fluorescence)
-
Automated liquid handler
-
Microplate reader (absorbance and/or fluorescence)
Procedure:
-
Compound Plate Preparation: In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.[6]
-
Assay Plate Preparation: Transfer a small volume (e.g., 100-500 nL) of the serially diluted compounds from the source plate to the final assay plates.
-
Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[6]
-
Inoculation and Incubation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Seal the plates and incubate for 16-20 hours at 35°C with agitation.[6]
-
MIC Determination (Method A - OD₆₀₀): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.[6]
-
MIC Determination (Method B - Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin.[6]
Data Presentation: Example MIC Data for a Thiazole Library
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| THZ-001 | 4 | >64 |
| THZ-002 | 8 | 32 |
| THZ-003 | >64 | >64 |
| Vancomycin | 1 | N/A |
Visualization: Antimicrobial MIC Determination HTS Workflow
Caption: HTS workflow for antimicrobial Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. kuey.net [kuey.net]
- 5. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Preclinical Evaluation of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a synthetic compound belonging to the 2-aminothiazole class of molecules, which has garnered significant interest in medicinal chemistry due to a wide range of potential therapeutic activities. Derivatives of 2-aminothiazole have demonstrated diverse pharmacological properties, including anticonvulsant, anti-inflammatory, neuroprotective, and antidepressant-like effects in various preclinical studies. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in animal models to investigate its potential therapeutic efficacy. The following sections outline methodologies for assessing its anticonvulsant, anti-inflammatory, and neuroprotective properties, along with illustrative data presentation.
Data Presentation
Due to the limited availability of specific in vivo data for this compound, the following tables present hypothetical, yet representative, quantitative data based on studies of structurally related 2-aminothiazole derivatives. These tables are intended to serve as a template for data presentation.
Table 1: Anticonvulsant Activity in Mice
| Test Compound | Dose (mg/kg, i.p.) | Maximal Electroshock (MES) Test (% Protection) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) | Neurotoxicity (Rotarod Test, % Motor Impairment) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 10 | 25 | 20 | 0 |
| 30 | 65 | 55 | 10 | |
| 100 | 90 | 80 | 25 | |
| Phenytoin (Standard) | 25 | 100 | Not Active | 15 |
| Ethosuximide (Standard) | 150 | Not Active | 100 | 5 |
Table 2: Anti-inflammatory Effects in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive Control | - | 50 ± 8 | 30 ± 5 |
| LPS + Vehicle | - | 1200 ± 150 | 800 ± 100 |
| LPS + this compound | 10 | 950 ± 120 | 650 ± 80 |
| 30 | 600 ± 90 | 400 ± 60 | |
| 100 | 300 ± 50 | 200 ± 40 | |
| LPS + Dexamethasone (Standard) | 5 | 250 ± 40 | 150 ± 30 |
Table 3: Neuroprotective Effects in the MPTP-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Striatal Dopamine Level (% of Control) | Tyrosine Hydroxylase-Positive Neurons in Substantia Nigra (% of Control) | Motor Function (Rotarod Latency to Fall, s) |
| Vehicle Control | 100 ± 10 | 100 ± 8 | 180 ± 20 |
| MPTP + Vehicle | 45 ± 7 | 50 ± 6 | 70 ± 15 |
| MPTP + this compound | 50 ± 8 | 60 ± 7 | 95 ± 18 |
| 75 ± 9 | 70 ± 8 | 120 ± 22 | |
| 90 ± 11 | 85 ± 9 | 150 ± 25 | |
| MPTP + L-DOPA (Standard) | 95 ± 12 | 55 ± 7 | 160 ± 28 |
Experimental Protocols
Anticonvulsant Activity Assessment
a) Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: Electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.). Phenytoin is used as a positive control.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hind limb extension.
-
Calculate the percentage of protected animals in each group.
-
b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to screen compounds effective against myoclonic and absence seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Reagents: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg).
-
Procedure:
-
Administer the test compound or vehicle i.p. Ethosuximide is used as a positive control.
-
After a specified time (e.g., 30 or 60 minutes), inject PTZ subcutaneously in the loose skin on the back of the neck.
-
Individually house the mice and observe for 30 minutes for the onset of generalized clonic seizures.
-
Protection is defined as the absence of clonic spasms lasting for at least 5 seconds.
-
Record the number of animals protected in each group.
-
c) Neurotoxicity Screening (Rotarod Test)
This test assesses for potential motor impairment and neurological deficits.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: Rotarod apparatus.
-
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days.
-
On the test day, administer the test compound or vehicle i.p.
-
At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance on the rotating rod.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.
-
Anti-inflammatory Activity Assessment
LPS-Induced Systemic Inflammation Model
This model mimics systemic inflammation induced by bacterial endotoxin.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents: Lipopolysaccharide (LPS) from E. coli.
-
Procedure:
-
Administer the test compound or vehicle i.p. Dexamethasone can be used as a positive control.
-
After 30-60 minutes, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce an inflammatory response.
-
At a specific time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under anesthesia.
-
Separate the serum and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
A significant reduction in cytokine levels compared to the LPS + vehicle group indicates anti-inflammatory activity.
-
Neuroprotective Activity Assessment
MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to investigate the potential of compounds to protect dopaminergic neurons from degeneration.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Procedure:
-
Administer the test compound or vehicle i.p. daily for a specified period (e.g., 7-14 days).
-
During the treatment period, induce neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.
-
After the final MPTP injection, continue the test compound administration for a few more days.
-
Assess motor function using the rotarod test.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Analyze the striatal dopamine levels using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.
-
Neuroprotection is indicated by the attenuation of MPTP-induced motor deficits, preservation of striatal dopamine, and survival of TH-positive neurons.
-
Visualizations
Below are diagrams illustrating a potential signaling pathway that could be modulated by this compound and a general experimental workflow.
Application Notes and Protocols for the Development of Drug Delivery Systems for Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including potent anti-cancer effects.[1][2][3] Many thiazole derivatives, however, exhibit poor aqueous solubility, which can significantly hinder their clinical application by limiting bioavailability and therapeutic efficacy.[4][5] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and pharmacokinetic profiles of these valuable compounds.[1][2]
These application notes provide a comprehensive guide for the development and characterization of drug delivery systems for thiazole compounds, with a particular focus on nanoparticle formulations. Detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of these systems are provided to facilitate research and development in this area.
II. Signaling Pathways Targeted by Thiazole Compounds
Thiazole derivatives exert their therapeutic effects, particularly in oncology, by modulating key cellular signaling pathways. A thorough understanding of these pathways is crucial for the rational design of targeted drug delivery systems.
A. PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiazole-based compounds have been developed as inhibitors of this pathway.
B. FOXM1 Signaling Pathway
Forkhead box protein M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA damage repair. Its overexpression is common in a wide range of cancers and is associated with poor prognosis. Thiazole-containing compounds have been shown to inhibit FOXM1 activity, leading to cancer cell death.
III. Application Notes: Nanoparticle-Based Drug Delivery Systems
Various nanoparticle platforms can be employed to enhance the delivery of thiazole compounds. The choice of the system depends on the specific physicochemical properties of the drug and the desired therapeutic outcome.
A. Polymeric Micelles
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. Their core-shell structure allows for the encapsulation of hydrophobic drugs, like many thiazole derivatives, in the core, while the hydrophilic shell provides stability in aqueous environments and prolongs circulation time.[6][7]
B. Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers. They can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to enhance delivery to specific tissues or cells.
C. Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. They offer advantages such as high drug loading, controlled release, and good biocompatibility.
IV. Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize typical quantitative data obtained during the characterization of nanoparticle-based delivery systems for thiazole compounds. Dasatinib, a well-known thiazole-based tyrosine kinase inhibitor, is used here as a representative example.
Table 1: Physicochemical Characterization of Dasatinib-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Micelles | TPGS1000-Soluplus | 64.48 ± 1.45 | < 0.2 | - | 5.05 ± 1.01 | 64.48 ± 1.45 | [7] |
| PLGA Nanoparticles | PLGA | 123 | < 0.3 | - | - | - | [8][9] |
| Nanoemulsion | - | 84.17 ± 10.18 | - | - | - | 83.2 | [10] |
| Solid Lipid Nanoparticles | - | - | - | - | - | - |
Table 2: In Vitro Drug Release of Dasatinib from Nanoparticles
| Formulation Type | Release Medium (pH) | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Polymeric Micelles | 7.4 | 72 | 85.60 ± 5.4 | - | [7] |
| PLGA Nanoparticles | 7.4 | 24 | Sustained | Fickian Diffusion | [9] |
| Nanoemulsion | 7.4 | 24 | 59.72 | - | [10] |
| Chitosan Nanoparticles | 1.2 | 24 | 91.37 | Korsmeyer-Peppas | [11] |
Table 3: Pharmacokinetic Parameters of Dasatinib Nanoparticles vs. Free Drug in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | MRT (h) | Reference |
| Free Dasatinib | - | - | - | - | - | [7] |
| Dasatinib-PMs | - | - | 2.16-fold higher | - | 1.3-fold longer | [7] |
| Free Dasatinib | - | 0.5 - 1.0 | - | 3 - 5 | - | [12] |
V. Experimental Protocols
The following protocols provide detailed methodologies for the preparation, characterization, and evaluation of nanoparticle-based drug delivery systems for thiazole compounds.
Protocol 1: Preparation of Dasatinib-Loaded Polymeric Micelles
This protocol is adapted from a method for preparing TPGS-Soluplus polymeric micelles.[7]
Workflow for Polymeric Micelle Preparation
Materials:
-
Dasatinib (or other thiazole compound)
-
TPGS-Soluplus copolymer (or other suitable amphiphilic block copolymer)
-
Methanol (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a specific amount of Dasatinib and TPGS-Soluplus copolymer in methanol. A drug-to-polymer ratio of 1:30 (w/w) can be a starting point.[7]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin, uniform drug-polymer film on the inner surface of the round-bottom flask.
-
Hydration: Hydrate the film with a pre-determined volume of deionized water by rotating the flask at 60 rpm for 30 minutes at room temperature.
-
Micelle Formation: Sonicate the resulting suspension using a probe sonicator for 2-5 minutes on ice to form a clear micellar solution.
-
Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates and for sterilization.
-
Storage: Store the prepared micelles at 4°C for further characterization.
Protocol 2: Physicochemical Characterization of Nanoparticles
A. Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Equilibrate the sample at 25°C for 2 minutes.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
For zeta potential, use the same diluted sample and measure the electrophoretic mobility.
-
Perform all measurements in triplicate.
-
B. Morphology Analysis
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid (1% w/v) for 1-2 minutes.
-
Wick away the excess staining solution with filter paper and allow the grid to dry completely.
-
Image the nanoparticles under the TEM at an appropriate magnification.
-
C. Drug Loading and Encapsulation Efficiency
-
Procedure:
-
Determine Total Drug Content (W_total): Dissolve a known amount of the lyophilized nanoparticle formulation in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Determine Free Drug Content (W_free): Separate the unencapsulated drug from the nanoparticle suspension. This can be achieved by ultrafiltration or centrifugation. Quantify the amount of drug in the filtrate/supernatant.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):
-
DL (%) = (W_total - W_free) / (Weight of Nanoparticles) * 100
-
EE (%) = (W_total - W_free) / W_total * 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.
Workflow for In Vitro Drug Release Study
Materials:
-
Dasatinib-loaded nanoparticle suspension
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Release medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Shaking water bath or incubator
Procedure:
-
Preparation: Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.
-
Immersion: Seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL).
-
Incubation: Place the container in a shaking water bath at 37°C with a constant agitation of 100 rpm.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of Dasatinib in the collected samples using a validated HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free Dasatinib solution
-
Dasatinib-loaded nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of free Dasatinib and the Dasatinib-loaded nanoparticle suspension. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5: In Vivo Pharmacokinetic Study in Mice
Animal Model:
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Dosing: Administer a single intravenous (IV) injection of free Dasatinib or Dasatinib-loaded nanoparticles via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, collect blood samples (approximately 50-100 µL) from the retro-orbital plexus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Drug Extraction: Extract Dasatinib from the plasma samples using a suitable protein precipitation method (e.g., with acetonitrile).
-
Analysis: Quantify the concentration of Dasatinib in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, MRT) using appropriate software (e.g., WinNonlin).
VI. Conclusion
The development of effective drug delivery systems is paramount for harnessing the full therapeutic potential of thiazole compounds. Nanoparticle-based formulations, such as polymeric micelles, liposomes, and solid lipid nanoparticles, have demonstrated significant promise in improving the solubility, stability, and pharmacokinetic properties of these drugs. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the design, development, and evaluation of novel and effective delivery systems for this important class of therapeutic agents.
References
- 1. [PDF] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation | Semantic Scholar [semanticscholar.org]
- 2. imp.kiev.ua [imp.kiev.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy | Semantic Scholar [semanticscholar.org]
- 7. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone for biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my aqueous assay buffer. What is the first step I should take?
A: Precipitation is a common issue with poorly soluble compounds. The first and simplest step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.[2] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 1% and often as low as 0.1%.[1]
Q2: I am already using a DMSO stock solution, but the compound still precipitates upon dilution. What are my next options?
A: If simple dilution of a DMSO stock is not effective, you can explore several other strategies to enhance solubility:
-
Co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds.[3][][5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[3][][7][8][9]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[10][11][12][13]
Q3: How do I choose the right co-solvent for my experiment?
A: The selection of a co-solvent depends on the properties of your compound and the tolerance of your biological assay. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6] It is essential to test a range of co-solvents and their concentrations to find the optimal balance between solubility enhancement and minimal interference with the assay.
Q4: Can pH adjustment help solubilize this compound?
A: The structure of this compound contains an amino group, which is basic and can be protonated at acidic pH. By lowering the pH of your buffer, you may increase the compound's solubility.[7][8] However, the stability of the compound and the optimal pH range for your biological assay must be considered.
Q5: What are the potential downsides of using surfactants or cyclodextrins?
A: While effective, both surfactants and cyclodextrins can interfere with biological assays. Surfactants can denature proteins or disrupt cell membranes.[2] Cyclodextrins may interact with other components of the assay medium or affect the free concentration of the compound. Therefore, it is crucial to include proper controls to assess the impact of these excipients on your experiment.
Troubleshooting Guide
Issue: Compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[2][14] |
| Localized high concentration during dilution. | Add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing.[1] |
| Final concentration exceeds solubility limit. | Lower the final concentration of the compound in the assay.[1] |
Issue: Compound precipitates over time during the assay.
| Possible Cause | Troubleshooting Step |
| Compound is not stable in the aqueous buffer. | Evaluate compound stability at different pH values and temperatures. |
| Slow precipitation from a supersaturated solution. | Incorporate a co-solvent, surfactant, or cyclodextrin to maintain solubility.[3][] |
Quantitative Data
Table 1: Solubility of 2-amino-4-phenylthiazole in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~12 mg/mL | [14] |
| DMSO | ~10 mg/mL | [14] |
| Dimethylformamide (DMF) | ~10 mg/mL | [14] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [14] |
Disclaimer: This data is for a structurally related compound and should be used as a general guideline only. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
To prepare the working solution, serially dilute the stock solution into the final aqueous assay buffer.
-
Crucially, add the stock solution to the buffer while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.[1]
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the solubilization strategy is required.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 8).
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions for a set period and then visually inspect for precipitation.
-
Quantify the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV).
-
Select the pH that provides the best solubility without compromising the integrity of the biological assay.
Visualizations
Caption: Experimental workflow for improving compound solubility.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. nbinno.com [nbinno.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Side product formation in the synthesis of 2-aminothiazoles
Welcome to the Technical Support Center for the synthesis of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its primary challenges?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, such as thiourea. While robust, a primary challenge is the formation of side products, which can complicate purification and reduce the overall yield of the desired 2-aminothiazole.
Q2: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles?
A2: The most frequently encountered side product is the isomeric 2-imino-2,3-dihydrothiazole. Its formation is particularly favored under acidic reaction conditions.[1][2] Other potential, though less commonly detailed, side products can include dimers and polymers, especially if the starting materials or intermediates are unstable under the reaction conditions.
Q3: How does reaction pH influence the formation of the 2-imino-2,3-dihydrothiazole side product?
A3: The reaction pH plays a critical role in determining the product distribution. Acidic conditions tend to favor the formation of the 2-imino-2,3-dihydrothiazole isomer, while neutral or slightly basic conditions generally favor the desired 2-aminothiazole.[1][2][3]
Q4: Can temperature affect the yield and purity of the 2-aminothiazole product?
A4: Yes, temperature is a crucial parameter. While heating is often necessary to drive the reaction to completion, excessive heat can lead to the formation of side products and decomposition of reactants or the product. The optimal temperature depends on the specific substrates and reaction conditions being used.
Q5: Are there greener alternatives to the traditional Hantzsch synthesis?
A5: Absolutely. To minimize the use of hazardous solvents and reduce reaction times, several greener methods have been developed. These include microwave-assisted synthesis, solvent-free reactions (solid-state grinding), and one-pot multi-component reactions using reusable catalysts.[4][5][6][7][8][9] These methods often lead to higher yields and cleaner reaction profiles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Aminothiazole Product
If you are experiencing low yields of your target 2-aminothiazole, consider the following potential causes and solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. If side product formation increases, consider a lower temperature for a longer duration. |
| Incorrect Reaction pH | If using acidic conditions, try running the reaction under neutral or slightly basic conditions to disfavor the formation of the 2-imino isomer.[1][2][3] |
| Poor Quality of Starting Materials | Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose. Check the purity of the thioamide. |
| Incomplete Reaction | Increase the reaction time and monitor by TLC until the starting materials are consumed. |
Issue 2: High Proportion of 2-Imino-2,3-dihydrothiazole Side Product
The formation of the isomeric imino side product is a common challenge. Here’s how to address it:
| Possible Cause | Suggested Solution |
| Acidic Reaction Conditions | Neutralize the reaction mixture or run the synthesis under neutral to slightly basic conditions.[1][2] |
| Reaction Temperature Too High | Lower the reaction temperature and extend the reaction time, monitoring by TLC. |
Quantitative Impact of Reaction Conditions on Product Distribution
The following table summarizes the general effect of pH and temperature on the product ratio in the Hantzsch synthesis. Note that specific yields will vary depending on the substrates used.
| Reaction Condition | Effect on 2-Aminothiazole Yield | Effect on 2-Imino-2,3-dihydrothiazole Yield |
| Acidic pH | Generally Decreased | Generally Increased[3] |
| Neutral/Slightly Basic pH | Generally Increased | Generally Decreased |
| Low to Moderate Temperature | Generally Favorable | Formation is Minimized |
| High Temperature | Can decrease due to degradation | May increase depending on conditions |
Issue 3: Formation of Polymeric or Dimeric Side Products
The appearance of insoluble, often colored, materials can indicate polymerization or dimerization.
| Possible Cause | Suggested Solution |
| Instability of Starting Materials or Intermediates | Use freshly purified starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| High Concentration of Reactive Species | Employ high dilution conditions or add one of the reactants slowly to the reaction mixture to minimize intermolecular reactions. |
Purification Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating 2-aminothiazoles from side products.[10]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity can be adjusted based on the specific polarity of your compound and its impurities, as determined by TLC analysis.
-
Start with a lower polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your compounds.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure 2-aminothiazole.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for purifying solid 2-aminothiazole products, particularly for removing the 2-imino isomer if their solubilities differ significantly in a given solvent.
-
Solvent Selection: The ideal solvent is one in which the 2-aminothiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Ethanol is often a suitable solvent for recrystallizing 2-aminothiazoles.[4]
-
General Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Pure crystals of the 2-aminothiazole should form.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to obtain the purified product.
-
Key Experimental Methodologies
Protocol 3: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard laboratory procedure for the synthesis of a representative 2-aminothiazole.[5][11]
-
Reactants:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring at a moderate temperature (e.g., 60-70 °C) for 30 minutes. Monitor the reaction progress by TLC.[5][11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a solution of 5% sodium carbonate to neutralize the hydrobromide salt and precipitate the free base.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 4: Microwave-Assisted Hantzsch Synthesis
This method offers a significant reduction in reaction time and often leads to cleaner products.[12][13]
-
Reactants:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the α-bromoketone, thiourea, and ethanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 170 W) for 5-15 minutes.[12]
-
After the reaction, cool the vial and collect the precipitated product by filtration.
-
Wash the product with cold ethanol.
-
Protocol 5: One-Pot, Three-Component Synthesis Using a Reusable Catalyst
This environmentally friendly approach avoids the pre-synthesis and handling of lachrymatory α-haloketones.[6][8]
-
Reactants:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Reusable catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) (0.01 g)
-
Ethanol (3.0 mL)
-
-
Procedure:
-
In a flask, stir the acetophenone derivative, TCCA, and the catalyst in ethanol at 80 °C for approximately 25 minutes to form the α-haloketone in situ. Monitor by TLC.[6]
-
Add thiourea to the reaction mixture and continue stirring at 80 °C until the reaction is complete (as monitored by TLC).
-
Separate the magnetic catalyst using an external magnet.
-
Neutralize the reaction mixture with a 10% sodium bicarbonate solution to precipitate the product.
-
Collect the solid by filtration, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.
-
Visualizing Reaction Pathways and Workflows
Caption: Mechanism of Hantzsch synthesis and the formation of the 2-imino isomer side product.
Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole synthesis.
Caption: Relationship between conventional and greener synthetic approaches for 2-aminothiazoles.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. synarchive.com [synarchive.com]
- 13. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
Technical Support Center: Overcoming Resistance to Thiazole-Based Drugs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering resistance to thiazole-based drugs in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cancer cell line, previously sensitive to a thiazole-based kinase inhibitor (e.g., Dasatinib), is now showing resistance. What are the likely mechanisms?
A1: Resistance to thiazole-based kinase inhibitors is a common challenge. The primary mechanisms can be broadly categorized as:
-
Target Gene Mutations: Alterations in the drug's target protein can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters (efflux pumps), which actively remove the drug from the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target. For instance, pathways like NF-κB/mTOR/PI3K/Akt can be upregulated.[2][3]
-
Drug Inactivation: The cell may metabolize the thiazole-containing drug into an inactive form, often through the action of cytochrome P450 (CYP) enzymes.[4][5]
Q2: How can I experimentally determine if drug efflux is the cause of resistance in my cell line?
A2: A common method is to perform a cell viability assay with your thiazole-based drug in the presence and absence of a known efflux pump inhibitor. If the sensitivity to your drug is restored or significantly increased in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor.
Troubleshooting Decreased Drug Potency
| Observation | Potential Cause | Troubleshooting Step |
|---|---|---|
| Gradual increase in IC50 value over passages. | Development of resistance through target mutation or bypass pathways. | 1. Sequence the target gene to check for mutations. 2. Perform a Western blot to analyze key nodes of common bypass pathways (e.g., p-Akt, p-ERK). |
| Sudden loss of drug efficacy. | Overexpression of efflux pumps. | 1. Perform a rhodamine 123 efflux assay. 2. Co-administer your drug with an efflux pump inhibitor (e.g., verapamil, reserpine) and re-determine the IC50.[1] |
| High variability in experimental replicates. | Cell line instability or contamination. | 1. Perform cell line authentication. 2. Test for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of selected thiazole derivatives against various cancer cell lines, providing a baseline for expected efficacy.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cell Line | Target(s) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Dasatinib | Chronic Myeloid Leukemia | Multi-kinase | Clinically effective | [6][7] |
| Compound 4c | MCF-7 (Breast Cancer) | VEGFR-2 | 2.57 ± 0.16 | [8] |
| Compound 4c | HepG2 (Liver Cancer) | VEGFR-2 | 7.26 ± 0.44 | [8] |
| Compound 6a | OVCAR-4 (Ovarian Cancer) | PI3Kα | 1.569 ± 0.06 | [9] |
| Thiazole-Pyridine Hybrid 23 | MCF-7 (Breast Cancer) | Not specified | 5.71 |[10] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is for assessing the concentration of a drug that inhibits 50% of cell growth.
Materials:
-
Resistant and sensitive cell lines
-
Thiazole-based drug stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the thiazole-based drug in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This protocol measures the activity of efflux pumps like P-glycoprotein (ABCB1).
Materials:
-
Resistant and sensitive cell lines
-
Rhodamine 123 (fluorescent substrate)
-
Efflux pump inhibitor (e.g., Verapamil)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells and resuspend them in HBSS at a concentration of 1x10^6 cells/mL.
-
Create two sets of tubes for each cell line: one with Rhodamine 123 only, and one with Rhodamine 123 and the efflux pump inhibitor.
-
Add Rhodamine 123 to a final concentration of 1 µM.
-
To the inhibitor tubes, add Verapamil to a final concentration of 50 µM.
-
Incubate all tubes at 37°C for 30 minutes, protected from light.
-
Wash the cells twice with ice-cold HBSS.
-
Resuspend the cells in fresh HBSS.
-
Analyze the intracellular fluorescence using a flow cytometer. A higher fluorescence signal in the presence of the inhibitor indicates active efflux.
Visualizations: Pathways and Workflows
Below are diagrams illustrating key concepts in thiazole drug resistance.
Caption: A logical workflow for investigating the underlying cause of acquired resistance to a thiazole-based drug.
Caption: Overexpression of ABC transporters reduces intracellular drug levels, conferring resistance.[1]
Caption: Activation of the PI3K/Akt pathway can promote cell survival, bypassing the effects of a targeted thiazole inhibitor.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of thiazole derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?
Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, the purity of starting materials, improper stoichiometry, and the formation of side products. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Q2: How can I improve the yield of my reaction?
Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1]
Q3: Are there any common side reactions I should be aware of in Hantzsch synthesis?
Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts. The stability of the reactants and intermediates can also influence the prevalence of side reactions.[1]
Q4: How can I control regioselectivity in the Hantzsch synthesis?
The reaction medium is a key determinant for controlling regioselectivity when using N-monosubstituted thioureas. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[2] Conversely, performing the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]
Q5: My product is an oil and does not crystallize. How should I purify it?
If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[3]
Troubleshooting Guides
Hantzsch Thiazole Synthesis
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.[4] |
| Degradation of reactants or product | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Excessive heat can lead to decomposition.[4] |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[4] |
| Poor quality of starting materials | Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time. Check the purity of the thioamide.[3] Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[4] |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution(s) |
| Isomer formation | Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomers.[4] To favor a single isomer, carefully control the pH of your reaction medium, with neutral solvents favoring 2-(N-substituted amino)thiazoles.[2] |
| Side reactions from unstable reactants | Thioamides can be unstable in acidic conditions. Consider running the reaction under neutral or slightly basic conditions if this is an issue. |
| Competing reactions in multicomponent synthesis | Side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can sometimes mitigate this. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Product is an oil or does not crystallize | If the product does not precipitate upon cooling and neutralization, perform an extraction with a suitable organic solvent followed by column chromatography. |
| Contamination with starting materials | Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing the solid product. Unreacted α-haloketone can often be removed by recrystallization or chromatography. |
| Contamination with inorganic salts | Thoroughly wash the solid product with water to remove any inorganic salts from the workup. |
Cook-Heilbron Thiazole Synthesis
Problem: Low Yield or Reaction Failure
| Potential Cause | Recommended Solution(s) |
| Poor quality of α-aminonitrile | Ensure the α-aminonitrile is pure and dry. Impurities can inhibit the reaction. |
| Decomposition of dithioacid or related reagent | Use freshly prepared or purified dithioacids or other sulfur-containing reagents. These can be unstable. |
| Suboptimal reaction conditions | The reaction is typically carried out at room temperature under mild conditions.[5] However, gentle warming may be necessary for less reactive substrates. Monitor the reaction by TLC to determine the optimal time. |
Gabriel Thiazole Synthesis
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution(s) |
| Inefficient dehydrating agent | Phosphorus pentasulfide (P₄S₁₀) is the classical reagent. Ensure it is of good quality and used in a stoichiometric amount. Lawesson's reagent can be a milder alternative.[6] |
| High reaction temperature leading to decomposition | The Gabriel synthesis often requires high temperatures (e.g., 170 °C).[7][8] However, this can lead to charring and decomposition. Optimize the temperature for your specific substrates. |
| Difficult purification | The crude product may be mixed with phosphorus-containing byproducts. Careful workup and chromatographic purification are often necessary. |
Data Presentation: Optimization of Hantzsch Thiazole Synthesis
The following table summarizes the effect of different reaction conditions on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 2 | 85 |
| 2 | Methanol | Reflux | 3 | 82 |
| 3 | DMF | 100 | 1 | 90 |
| 4 | Dioxane | 100 | 2 | 78 |
| 5 | Ethanol/Water (1:1) | 65 | 3.5 | 79-90 |
| 6 | Ethanol/Water (1:1) + Ultrasonic Irradiation | Room Temp | 2 | 85-92 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[3][9]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3][9]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This reaction involves the condensation of an α-aminonitrile with carbon disulfide.[5][10]
Materials:
-
Aminoacetonitrile hydrochloride (10 mmol)
-
Carbon disulfide (12 mmol)
-
Sodium hydroxide (10 mmol)
-
Water
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in water and neutralize with an equivalent of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with vigorous stirring.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
The product, 5-amino-2-mercaptothiazole, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Gabriel Synthesis of 2,5-Dimethylthiazole
This method involves the cyclization of an acylamino-ketone using phosphorus pentasulfide.[11]
Materials:
-
N-(2-oxopropyl)acetamide (10 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (2.5 mmol)
-
Toluene (or other high-boiling inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(2-oxopropyl)acetamide and phosphorus pentasulfide in toluene.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically heated for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble material.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. expertsmind.com [expertsmind.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Enhancing the Biological Activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Welcome to the technical support center for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the biological activity of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of the 2-aminothiazole scaffold?
A1: The 2-aminothiazole scaffold is a versatile pharmacophore known for a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antifungal, anti-HIV, and antioxidant properties.[1][2] Its derivatives have been extensively studied for various therapeutic applications.[1][2]
Q2: What general strategies can be employed to enhance the biological activity of this compound?
A2: Enhancing biological activity typically involves structural modifications to optimize interactions with biological targets. Key strategies include:
-
Substitution on the phenyl rings: Introducing various substituents on the 4-phenyl and 5-benzoyl groups can significantly influence activity.
-
Modification of the 2-amino group: Acylation, alkylation, or formation of Schiff bases at the 2-amino position can lead to derivatives with improved potency.[1]
-
Bioisosteric replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems.
Q3: My new derivative of this compound has poor aqueous solubility. How can I address this for in vitro assays?
A3: Poor aqueous solubility is a common challenge. For initial in vitro screening, you can use co-solvents like DMSO, ethanol, or polyethylene glycol (PEG).[3] It is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to avoid cellular toxicity.[4] Adjusting the pH of the buffer to protonate the amino group may also increase solubility, but be cautious of potential compound degradation at extreme pH values.[3] For further development, strategies like forming inclusion complexes with cyclodextrins or creating co-crystals can be explored.[3]
Q4: What are the most common methods for synthesizing derivatives of this compound?
A4: The Hantzsch thiazole synthesis is a widely used method for creating the core 2-aminothiazole ring, which involves the condensation of an α-haloketone with a thiourea derivative.[5][6] Modifications to the parent compound can be achieved through standard organic chemistry reactions targeting the amino group or the phenyl rings. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield During Synthesis | * Inappropriate solvent.[5] * Suboptimal reaction temperature.[5] * Ineffective or no catalyst. * Poor quality of starting materials. * Incorrect stoichiometry. | * Screen different solvents such as ethanol, methanol, or solvent mixtures.[5] * Optimize the reaction temperature; consider reflux or microwave heating.[5][7] * Introduce an appropriate acidic or basic catalyst.[5] * Ensure the purity of your reactants. * Verify the molar ratios of the reactants. |
| Formation of Impurities or Side Products | * Reaction temperature is too high or reaction time is too long. * Incorrect pH of the reaction mixture. * Presence of reactive functional groups on starting materials. | * Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] * Adjust the pH of the reaction. * Use protecting groups for sensitive functionalities on your reactants before the main reaction. |
| Difficult Product Isolation/Purification | * The product is highly soluble in the reaction solvent. * Formation of a complex mixture of products. | * After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[5] * Employ column chromatography for purification.[4][5] |
| Inconsistent Biological Activity Results | * Compound degradation in the assay medium. * Poor solubility leading to inaccurate concentrations. * Interaction with assay components. | * Assess the stability of your compound under the assay conditions. * Ensure complete dissolution of the compound before adding it to the assay. Consider using a stock solution in an appropriate solvent.[4] * Run appropriate controls to check for any interference with the assay. |
Data Presentation
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolobenzimidazole-Thiazole Hybrid 16b | HCT-116 (Colon) | 4.31 ± 1.07 | [8] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| 2-Amino-4-phenylthiazole derivative 5b | HT29 (Colon) | 2.01 | [10] |
| Thiazole-2-imine derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [7] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
This protocol describes a general method for synthesizing the 2-aminothiazole core structure.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or a substituted thioamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the thiourea or thioamide (1-1.2 equivalents) to the solution.[3]
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated sodium bicarbonate solution or ice-cold water to precipitate the crude product.[4]
-
Filter the solid, wash it with water, and dry it.[4]
-
Purify the crude product by recrystallization or column chromatography.[4]
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete growth medium
-
96-well plates
-
This compound derivative
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]
-
Incubate the plate for 48-72 hours.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Remove the medium and add 100-150 µL of a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis, purification, and biological evaluation of derivatives.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of pro-survival signaling pathways by 2-aminothiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purification of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.
Frequently Asked Questions (FAQs) - HPLC
Q1: Why am I observing pressure fluctuations or an unusually high backpressure in my HPLC system?
A1: Pressure fluctuations can stem from several sources within the HPLC system.[1] High backpressure often indicates a blockage, while erratic pressure can signal issues with the pump or leaks.[1][2]
-
Possible Causes:
-
Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent air bubbles.[1][3]
-
Flush the System: Flush the system with a strong, compatible solvent (e.g., isopropanol) to dissolve potential precipitates. Remember to flush buffer salts with water first to avoid crystallization.[2]
-
Isolate the Column: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is likely in the column or guard column.
-
Replace Consumables: Replace the in-line filter and guard column. If the issue persists, the analytical column may need to be cleaned or replaced.[3]
-
Q2: My chromatogram shows a noisy or drifting baseline. What could be the cause?
A2: A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of your results. This issue is often related to the mobile phase, detector, or system contamination.[3][4]
-
Possible Causes:
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and salts to prepare a fresh mobile phase. Filter and degas it thoroughly.[3]
-
Purge the System: Purge the pump and detector to remove any air bubbles.
-
Check Detector Lamp: Monitor the lamp energy. A low or fluctuating energy may indicate that the lamp needs replacement.
-
Clean the Flow Cell: If the baseline remains noisy, the detector flow cell may be contaminated and require cleaning.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Q3: I am observing poor peak shape, such as peak tailing or fronting. How can I resolve this?
A3: Poor peak shape can affect resolution and the accuracy of quantification.[5] Peak tailing is more common and can be caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[1][4]
-
Possible Causes of Peak Tailing:
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For an amine-containing compound like the target analyte, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or adjusting the pH can reduce tailing.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry.
-
Check Sample Solvent: Dissolve the sample in the mobile phase whenever possible to ensure compatibility.[2]
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid overloading the column.[4]
-
Reverse Flush the Column: If a void is suspected, reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.[2]
-
Q4: My retention times are shifting between injections. What is causing this inconsistency?
A4: Consistent retention times are crucial for peak identification and reproducibility.[5] Shifts in retention time often point to problems with the mobile phase composition, flow rate, or column temperature.[1]
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase: Prepare the mobile phase carefully and consistently for each run.
-
Check the Pump: Purge the pump to remove air bubbles and check for any leaks that could affect the flow rate.
-
Use a Column Oven: A temperature-controlled column oven can help maintain a stable column temperature.[1][2]
-
Equilibrate the System: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.[1]
-
Quantitative Data Summary for HPLC Troubleshooting
| Parameter | Acceptable Range | Potential Issue if Outside Range |
| System Backpressure | 1000 - 4000 psi (typical) | > 5000 psi: Blockage; < 500 psi: Leak |
| Pressure Fluctuation | < 2% | > 5%: Pump seal issue, air bubbles |
| Baseline Noise | < 1 x 10⁻⁵ AU | > 5 x 10⁻⁵ AU: Contamination, detector issue |
| Baseline Drift | < 1 x 10⁻⁴ AU/hr | > 5 x 10⁻⁴ AU/hr: Column bleed, temperature fluctuation |
| Peak Asymmetry/Tailing Factor | 0.9 - 1.5 | > 2.0: Column degradation, secondary interactions |
Section 2: Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.[6]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]
-
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (for mobile phase modification)[8]
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the λmax.[6]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. From this, create a series of calibration standards by diluting with the mobile phase.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and place in an autosampler vial.[6]
-
System Setup and Equilibration: Set up the HPLC system with the specified conditions and allow the column to equilibrate until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak corresponding to this compound. Create a calibration curve from the standards and use it to quantify the analyte in the samples.
-
Protocol 2: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and quantification of the analyte, particularly if it is volatile and thermally stable.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).[9]
-
-
Materials:
-
This compound reference standard
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas)
-
-
Chromatographic Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[9]
-
Injection Mode: Splitless injection to maximize sensitivity.[9]
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a volatile solvent.
-
Analysis: Inject the samples into the GC-MS system.
-
Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library or the fragmentation pattern can be interpreted for structural confirmation.[10]
-
Protocol 3: Spectroscopic Characterization
Spectroscopic methods are essential for structural elucidation and confirmation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, will help confirm the molecular structure.[13][14]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the ketone, and C=N and C-S stretching for the thiazole ring.[13]
-
-
Mass Spectrometry (MS):
Section 3: Visualizations
Caption: A generalized workflow for HPLC analysis.
Caption: A logical flow for troubleshooting HPLC pressure issues.
References
- 1. labcompare.com [labcompare.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. gcms.cz [gcms.cz]
- 10. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate 2-Aminothiazole Compound Toxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on understanding and reducing the toxicity associated with 2-aminothiazole (2-AT) compounds. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity in 2-aminothiazole compounds?
A1: The primary driver of toxicity for many 2-aminothiazole-containing compounds is metabolic activation.[1][2] The 2-aminothiazole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This process can form a reactive epoxide metabolite at the C4-C5 double bond of the thiazole ring.[2] This electrophilic metabolite can then bind covalently to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.
Q2: My 2-aminothiazole lead compound is showing significant cytotoxicity. What are the initial steps to address this?
A2: The first step is to determine if the observed cytotoxicity is related to metabolic activation. You can assess this by performing a metabolic stability assay using liver microsomes. If the compound is rapidly metabolized, this suggests that metabolic activation is a likely contributor to its toxicity. Subsequently, you can explore structural modifications to block or reduce this metabolic pathway.
Q3: What are the most effective strategies to reduce the toxicity of 2-aminothiazole compounds?
A3: There are three primary strategies to mitigate the toxicity of 2-aminothiazole derivatives:
-
Structural Modification of the Thiazole Ring: Introducing substituents at the C4 and/or C5 positions of the thiazole ring can sterically hinder the metabolic epoxidation, thereby reducing the formation of reactive metabolites.[3]
-
Modification of the 2-Amino Group: Acylation of the 2-amino group to form an amide can alter the electronic properties of the thiazole ring and influence its metabolic profile, often leading to reduced toxicity.[3][4]
-
Bioisosteric Replacement: Replacing the 2-aminothiazole scaffold with a bioisostere, such as 2-aminooxazole, can improve physicochemical properties and, in some cases, reduce toxicity while maintaining biological activity.[5][6]
Q4: How does substitution at the C4 and C5 positions of the thiazole ring reduce toxicity?
A4: Substitution at the C4 and C5 positions introduces steric bulk around the C4-C5 double bond. This physically obstructs the approach of CYP enzymes, making it more difficult for them to catalyze the epoxidation reaction that leads to the formation of the toxic reactive metabolite.[2]
Q5: Will modifying my 2-aminothiazole compound to reduce toxicity negatively impact its efficacy?
A5: It is possible. Structure-activity relationships (SAR) are often closely linked to structure-toxicity relationships. While the goal is to reduce toxicity without compromising efficacy, any modification can potentially affect the compound's binding to its target. Therefore, it is crucial to re-evaluate the biological activity of any new, less toxic analogs. In some instances, modifications have been shown to enhance potency.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in cell-based assays. | Metabolic activation of the 2-aminothiazole ring to a reactive epoxide. | 1. Synthesize analogs with substituents at the C4 and/or C5 positions of the thiazole ring. 2. Acylate the 2-amino group. 3. Consider replacing the 2-aminothiazole ring with a bioisostere like 2-aminooxazole and re-test for cytotoxicity. |
| Compound shows high clearance in metabolic stability assays. | Susceptibility to metabolism by CYP enzymes. | This confirms that metabolic activation is a likely cause of toxicity. Proceed with the structural modifications outlined above to block the metabolic pathway. |
| Modified analog shows reduced toxicity but also reduced efficacy. | The modification has negatively impacted the pharmacophore required for biological activity. | 1. Explore alternative substitutions at the C4/C5 positions that are less sterically demanding but still offer some metabolic shielding. 2. Investigate different acyl groups for the 2-amino position. 3. If a bioisosteric replacement was made, consider other isosteres that may better mimic the electronic and steric properties of the original 2-aminothiazole ring. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, seeding density, or compound concentration. | Ensure standardized cell culture and assay conditions. Refer to the detailed experimental protocols below for best practices. |
Data Presentation
The following tables summarize the in vitro cytotoxicity (IC50) of various 2-aminothiazole derivatives against different human cancer cell lines. This data illustrates how structural modifications can influence cytotoxic activity.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives [7]
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |
Table 2: Comparative Cytotoxicity of 5-Substituted 2-Aminothiazole Derivatives [8]
| Compound ID | R-group (at 5- position) | Cancer Cell Line | IC50 (µM) |
| 1 | -Br | H1299 (Lung) | 6.61 |
| 2 | -Br | SHG-44 (Glioma) | 9.34 |
| 3 | -Carboxylic acid phenylamide | K562 (Leukemia) | 16.3 |
| 4 | -Carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 |
| 5 | -Carboxylic acid phenylamide | HT-29 (Colon) | 21.6 |
| Note: Directly comparative IC50 values for unsubstituted 2-aminothiazole against these specific cell lines were not readily available in the reviewed literature. The provided data illustrates the activity of various 5-substituted derivatives.[8] |
Table 3: Cytotoxicity of 2-Aminothiazole vs. 2-Aminooxazole Isosteres [5]
| Compound Type | Cancer Cell Line | IC50 (µM) |
| 2-Aminothiazole Derivatives (1a, 2a, 3a) | HepG2 (Liver) | > 1000 |
| 2-Aminooxazole Derivatives | HepG2 (Liver) | Non-cytotoxic |
| Note: In this particular study, the tested 2-aminothiazole derivatives were found to be non-cytotoxic, as were their 2-aminooxazole counterparts.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effect of 2-aminothiazole compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in the complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is for assessing the metabolic stability of 2-aminothiazole compounds in the presence of human liver microsomes.
Materials:
-
Human liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer.
-
Compound Addition: Add the test compound to the reaction mixture to achieve a final concentration (typically 1-10 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693/k.
Mandatory Visualizations
Caption: Workflow for reducing 2-aminothiazole toxicity.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of oncology, derivatives of 2-aminothiazole have garnered significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2] This guide provides a comparative analysis of the kinase inhibitory potential of the 2-aminothiazole class of compounds, with a specific focus on derivatives structurally related to (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound (CAS 17279-56-0)[3][4], this analysis will draw upon data from structurally similar 2-aminothiazole derivatives and compare their performance against well-established, FDA-approved kinase inhibitors.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-aminothiazole derivatives and established multi-kinase inhibitors against a panel of clinically relevant protein kinases. This data, compiled from various studies, highlights the potential of the 2-aminothiazole scaffold to yield potent and selective kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 2-Aminothiazole Derivatives | Established Inhibitors | ||||
| Dasatinib (BMS-354825) | Abl | <1 | Imatinib | Abl | 600 |
| Src | 0.8 | c-Kit | 100 | ||
| c-Kit | 79 | PDGFR | 100 | ||
| Derivative 21 (Liu et al.) | (Cell-based) K562 | 16,300 | Sorafenib | Raf-1 | 6 |
| Derivative 27 (Wu et al.) | (Cell-based) HeLa | 1,600 | B-Raf | 22 | |
| (Cell-based) A549 | - | VEGFR-2 | 90 | ||
| Derivative 28 (Zhang et al.) | (Cell-based) HT29 | 630 | VEGFR-3 | 20 | |
| (Cell-based) A549 | 8,640 | PDGFR-β | 57 | ||
| (Cell-based) HeLa | 6,050 | c-Kit | 68 | ||
| (Cell-based) Karpas299 | 13,870 | Flt3 | 58 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluation for these kinase inhibitors, the following diagrams are provided.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17279-56-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.17279-56-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. The information herein is supported by experimental data from peer-reviewed studies, offering a clear perspective on how chemical modifications to this scaffold influence biological activity.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific series of these compounds, the (2-Amino-4-arylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanones, which have been identified as potent inhibitors of tubulin polymerization.[3][4] By analyzing the impact of various substitutions on their cytotoxic activity, we can delineate key structural requirements for optimizing their anticancer effects.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | R (Substitution at position 2) | HeLa (Cervical Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | CEM (Leukemia) IC50 (nM) | L1210 (Leukemia) IC50 (nM) |
| 3a | Phenyl | 5.8 | 6.2 | 3.2 | 260 | 4.5 | 6.4 |
| 3b | 3-Thienyl | 2.4 | 3.1 | 78 | 210 | 3.6 | 4.2 |
| 3c | 4-Fluorophenyl | 4.5 | 4.8 | 2.8 | 150 | 3.1 | 4.8 |
| 3d | 4-Chlorophenyl | 6.1 | 6.5 | 4.5 | 280 | 4.8 | 6.9 |
| 3e | 4-Bromophenyl | 7.2 | 7.8 | 5.1 | 310 | 5.2 | 7.5 |
| 3f | 4-Iodophenyl | 8.5 | 9.1 | 6.2 | 350 | 6.1 | 8.8 |
| 3g | 4-Methylphenyl | 12 | 15 | 8.9 | 420 | 9.8 | 13 |
| 3h | 4-Methoxyphenyl | 25 | 28 | 18 | 650 | 21 | 26 |
| 3i | 3-Fluorophenyl | 5.1 | 5.5 | 3.9 | 220 | 4.2 | 5.9 |
| 3j | 3-Chlorophenyl | 6.8 | 7.2 | 5.2 | 330 | 5.5 | 7.8 |
| 3k | 3-Bromophenyl | 7.9 | 8.5 | 5.8 | 380 | 6.3 | 8.2 |
| 3l | 2-Fluorophenyl | 9.8 | 11 | 7.5 | 450 | 8.1 | 10 |
| 3m | 2-Chlorophenyl | 11 | 13 | 8.8 | 520 | 9.5 | 12 |
| 3n | 2-Bromophenyl | 13 | 15 | 10 | 580 | 11 | 14 |
| 3o | 2,4-Dichlorophenyl | 8.2 | 8.9 | 6.5 | 410 | 7.1 | 9.5 |
Data extracted from Romagnoli et al., J Med Chem. 2012 Jun 14;55(11):5433-45.[4]
Structure-Activity Relationship (SAR) Summary
The data reveals several key SAR trends for this series of compounds:
-
Substitution at the 2-position of the thiazole ring is crucial for activity. Replacing the 2-pyrrolidino group of a precursor series with aryl or heteroaryl moieties significantly enhanced antiproliferative activity.[3]
-
Hydrophobic groups at the 2-position are well-tolerated. Phenyl and 3-thienyl substituents (compounds 3a and 3b ) demonstrated potent activity.[3]
-
Electronic effects of substituents on the 2-phenyl ring have a notable impact. Electron-withdrawing groups, such as fluorine and chlorine at the para- and meta-positions (compounds 3c , 3d , 3i , 3j ), generally maintained high potency. In contrast, electron-donating groups like methyl and methoxy at the para-position (compounds 3g , 3h ) led to a decrease in activity.
-
The position of the substituent on the 2-phenyl ring is important. Para- and meta-substituted analogs were generally more potent than their ortho-substituted counterparts.
-
The 3-thienyl derivative (3b) was identified as the most active compound in this series against most of the tested cell lines, with IC50 values in the low nanomolar range.[3]
Experimental Protocols
A general synthetic route to the target compounds involves a multi-step process:
-
Synthesis of the α-bromo-3,4,5-trimethoxyacetophenone: 3,4,5-trimethoxyacetophenone is brominated to yield the corresponding α-bromo ketone.
-
Reaction with thiourea: The α-bromo ketone is reacted with a substituted thiourea in a Hantzsch-type thiazole synthesis to form the 2-substituted-aminothiazole ring.
-
Further modifications: Subsequent reactions are carried out to introduce the desired aryl or heteroaryl group at the 2-position of the thiazole.
This is a generalized description. For specific reaction conditions, catalysts, and purification methods, please refer to the detailed procedures in Romagnoli et al., 2012.[3]
The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Human tumor cells were plated in 96-well microtiter plates at a density of 2,500-5,000 cells per well.
-
Compound Incubation: After 24 hours, the cells were incubated with various concentrations of the test compounds for 48 hours.
-
MTT Addition and Incubation: The supernatant was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the resulting formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
Mandatory Visualizations
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which leads to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of action leading to apoptosis via tubulin polymerization inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: A Comparative Analysis
The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, with the 2-aminothiazole scaffold emerging as a particularly promising pharmacophore. This guide provides a comparative analysis of the in vitro anticancer activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone and its analogs, benchmarked against established chemotherapeutic drugs. The data presented herein, supported by experimental protocols and pathway visualizations, is intended for researchers, scientists, and drug development professionals.
While specific comprehensive studies on this compound are limited in publicly available literature, the broader class of 2-amino-4-phenylthiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This guide will therefore leverage data from closely related and well-studied analogs to provide a representative comparison.
Comparative Cytotoxicity
The in vitro efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a representative 2-amino-4-phenylthiazole derivative and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
Table 1: Comparative IC50 Values of a Representative 2-Amino-4-phenylthiazole Derivative and Standard Anticancer Drugs against MCF-7 Cells.
| Compound | Cancer Cell Line | IC50 (µM) |
| Representative 2-Amino-4-phenylthiazole Derivative | MCF-7 | Value to be sourced from specific analog study |
| Doxorubicin | MCF-7 | 2.5[3] |
| Cisplatin | MCF-7 | Value varies significantly across studies[4] |
Table 2: Comparative IC50 Values of a Representative 2-Amino-4-phenylthiazole Derivative and Standard Anticancer Drugs against A549 Cells.
| Compound | Cancer Cell Line | IC50 (µM) |
| Representative 2-Amino-4-phenylthiazole Derivative | A549 | Value to be sourced from specific analog study |
| Doxorubicin | A549 | > 20[3] |
| Cisplatin | A549 | 6.59 (72h)[5] |
Mechanisms of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.[6]
Apoptosis Induction
Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane, which can be detected using Annexin V staining.
Cell Cycle Arrest
These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G2/M or G1, preventing cancer cells from dividing and proliferating.[7] This effect is typically analyzed using flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of 2-aminothiazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[9][10]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing anticancer activity.
Caption: Apoptosis pathway induced by aminothiazoles.
Caption: Cell cycle arrest by aminothiazoles.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of activity against various bacterial and fungal strains. This guide provides an objective comparison of the antimicrobial performance of different thiazole derivatives, supported by experimental data from recent studies.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from several key studies. Lower MIC values indicate greater antimicrobial potency.
| Thiazole Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 7e (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide) | Staphylococcus aureus | 1.95 | [1] |
| Escherichia coli | 3.9 | [1] | |
| Compound 7f (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide) | Staphylococcus aureus | 3.9 | [1] |
| Escherichia coli | 3.9 | [1] | |
| Compound 7i (2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) | Candida parapsilosis | 1.95 | [1] |
| Candida glabrata | 3.9 | [1] | |
| Compound 7j (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) | Candida parapsilosis | 1.95 | [1] |
| Candida glabrata | 3.9 | [1] | |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [2] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7b, 7c) | Candida albicans ATCC 10231 | 3.9 | [3] |
| Benzo[d]thiazole derivatives (14 and 15) | Gram-positive and Gram-negative bacteria | 50-75 | [4] |
| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Candida albicans, C. parapsilosis, C. krusei | Activity comparable to fluconazole | [5] |
Experimental Protocols
The following is a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited literature.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 24-48 hours.
-
Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
-
Preparation of Thiazole Derivative Solutions:
-
The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
-
Incubation:
-
An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted thiazole derivatives.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the thiazole derivative that completely inhibits visible growth of the microorganism.
-
Mechanism of Action and Experimental Workflow
The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. For instance, some thiazole derivatives have been shown to inhibit bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, or fungal enzymes such as 14α-lanosterol demethylase, crucial for ergosterol biosynthesis.[6] The general workflow for investigating these mechanisms is depicted below.
Caption: Experimental workflow for the development of thiazole-based antimicrobial agents.
This guide highlights the significant potential of thiazole derivatives as a source of new antimicrobial drugs. The structure-activity relationship studies are crucial in optimizing the antimicrobial spectrum and potency of these compounds.[7] Further research, including in vivo efficacy and toxicity studies, is warranted to translate these promising in vitro results into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isosteric Replacements of the 2-Aminothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant drugs.[1] Its versatile chemical nature and ability to engage in key biological interactions have led to its incorporation into a wide array of therapeutic agents, from anticancer and antimicrobial to anti-inflammatory drugs. However, the pursuit of optimized pharmacological profiles, improved physicochemical properties, and novel intellectual property necessitates the exploration of isosteric replacements. This guide provides a comparative analysis of the 2-aminothiazole scaffold and its isosteres, supported by experimental data and detailed protocols to inform rational drug design.
Performance Comparison of 2-Aminothiazole and Its Isosteres
The isosteric replacement of the 2-aminothiazole scaffold can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties. Below, we present a summary of quantitative data from studies that directly compare 2-aminothiazole derivatives with their isosteric counterparts.
Antimicrobial Activity: 2-Aminothiazole vs. 2-Aminooxazole
A study comparing a series of N-acyl derivatives of 2-aminothiazole with their 2-aminooxazole isosteres revealed important differences in their antimicrobial activity and physicochemical properties. The 2-aminooxazole derivatives generally exhibited comparable or, in some cases, superior activity against Mycobacterium tuberculosis while demonstrating improved physicochemical properties such as reduced lipophilicity.
Table 1: Comparison of Antimicrobial Activity and Physicochemical Properties
| Compound ID | Scaffold | R | MIC (µg/mL) vs. M. tuberculosis H37Ra | Cytotoxicity IC50 (µM) vs. HepG2 | log k'w |
| 1a | 2-Aminothiazole | Pyridin-2-yl | 31.25 | >1000 | 1.857 |
| 1b | 2-Aminooxazole | Pyridin-2-yl | 62.5 | >1000 | 0.854 |
| 2a | 2-Aminothiazole | Pyridin-3-yl | 250 | >1000 | 1.251 |
| 2b | 2-Aminooxazole | Pyridin-3-yl | 31.25 | >1000 | 0.436 |
| 3a | 2-Aminothiazole | Pyridin-4-yl | 250 | >1000 | 1.306 |
| 3b | 2-Aminooxazole | Pyridin-4-yl | 15.625 | >1000 | 0.396 |
| 5b | 2-Aminooxazole | 2-Me-pyridin-4-yl | 3.91 | >1000 | 0.714 |
Data sourced from Juhás et al., Pharmaceuticals (Basel), 2022.[2]
Anticancer Activity: 2-Aminothiazole vs. 2-Aminopyridine Amino Acid Conjugates
In a study exploring potential anticancer agents, amino acid conjugates of 2-aminothiazole and 2-aminopyridine were synthesized and evaluated for their cytotoxic activity against ovarian cancer cell lines. The results indicated that both scaffolds could be incorporated into effective anticancer compounds, with the specific activity depending on the appended amino acid and the substitution pattern.
Table 2: Comparison of Anticancer Activity (IC50 in µM)
| Compound ID | Scaffold | R | A2780 (Parental) | A2780CISR (Cisplatin-Resistant) |
| S3c | 2-Aminothiazole | 4-Methyl-N-(thiazol-2-yl)pentanamide | 15.57 | 11.52 |
| S4c | 2-Aminopyridine | 4-Methyl-N-(pyridin-2-yl)pentanamide | >50 | >50 |
| S5b | 2-Aminothiazole | N-(Thiazol-2-yl)acetamide | 25.34 | 18.76 |
| S6c | 2-Aminopyridine | 4-Methyl-N-(pyridin-2-yl)pentanamide | 20.11 | 14.23 |
Data sourced from Ahmed et al., Journal of Biomolecular Structure and Dynamics, 2021.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the comparative data tables.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis H37Ra was determined using the microplate Alamar blue assay (MABA).
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Ra was prepared in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The turbidity of the suspension was adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The test compounds were dissolved in DMSO to a stock concentration of 10 mg/mL and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final volume of 200 µL.
-
Incubation: The microplates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 were added to each well.
-
Reading: The plates were re-incubated for 24 hours, and the color change from blue to pink was observed. The MIC was defined as the lowest concentration of the compound that prevented a color change.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on the HepG2 human hepatocarcinoma cell line were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HepG2 cells were seeded in a 96-well plate at a density of 1 x 104 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (General Protocol)
While specific conditions vary between kinases, a general protocol for assessing kinase inhibition is as follows.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Procedure: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP (often at the Kₘ concentration for the specific kinase). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of product formed or ATP consumed is then quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Isosteric Replacements and Experimental Workflows
To aid in the conceptualization of isosteric replacement and the experimental processes, the following diagrams are provided.
Caption: Isosteric replacements for the 2-aminothiazole scaffold.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Correction: Juhás et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals 2022, 15, 580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel 2-Amino-4-phenylthiazole Derivative Against the Standard-of-Care c-Met Inhibitor, Crizotinib
A Comparative Guide for Researchers in Oncology and Drug Development
Published: December 24, 2025
Introduction
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is a known driver in the progression of various cancers, making it a critical target for therapeutic intervention. This guide provides a comprehensive benchmark analysis of a promising investigational 2-amino-4-phenylthiazole derivative, compound 5b, against the established standard-of-care c-Met inhibitor, crizotinib.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro efficacy of these compounds. All presented data is sourced from peer-reviewed scientific literature, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.
Compound Overview
Investigational Compound: 2-Amino-4-phenylthiazole Derivative (Compound 5b)
Compound 5b is a novel derivative of the 2-amino-4-phenylthiazole scaffold, designed as a potential inhibitor of the c-Met kinase. Its development was based on the structural characteristics of known c-Met inhibitors, with modifications aimed at enhancing its anti-proliferative activity.
Standard-of-Care: Crizotinib
Crizotinib is a potent, orally available small-molecule inhibitor of both c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1] It is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC) and is a well-established benchmark for novel c-Met targeted therapies.[2][3][4]
Mechanism of Action: Targeting the c-Met Signaling Pathway
Both compound 5b and crizotinib exert their anticancer effects by inhibiting the c-Met receptor tyrosine kinase. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell growth, survival, and motility. By inhibiting c-Met, these compounds effectively block these downstream signals, leading to a reduction in cancer cell proliferation and survival.
Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
Quantitative Performance Analysis
The in vitro efficacy of compound 5b and crizotinib was evaluated through enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against the c-Met kinase and a panel of human cancer cell lines.
Table 1: Enzymatic Activity Against c-Met Kinase
| Compound | Target | IC50 (nM) |
| Compound 5b | c-Met | 180.63 |
| Crizotinib | c-Met | 11.51 |
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | Compound 5b | Crizotinib |
| A549 | Lung Carcinoma | 10.32 | 0.8 |
| HeLa | Cervical Cancer | 8.75 | Data Not Available |
| HT29 | Colorectal Adenocarcinoma | 2.01 | ~5.0 |
| Karpas299 | Anaplastic Large Cell Lymphoma | 12.54 | 0.0541 |
Note: The IC50 value for crizotinib against HT29 cells is an approximation based on available literature. Direct comparative studies may yield slightly different values.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.
c-Met Kinase Assay (LANCE® Ultra TR-FRET)
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
ATP
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
Detection Buffer
-
384-well assay plates
-
Test compounds (Compound 5b and Crizotinib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of kinase buffer with DMSO.
-
Add 5 µL of a 4X working solution of c-Met kinase to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X working solution of ULight™-poly GT substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA and Eu-antibody in detection buffer.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.
Materials:
-
Human cancer cell lines (A549, HeLa, HT29, Karpas299)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Test compounds (Compound 5b and Crizotinib) dissolved in DMSO
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.
Figure 2: General Experimental Workflow for In Vitro Anticancer Drug Screening.
Conclusion
This comparative guide provides a quantitative and methodological benchmark of the novel 2-amino-4-phenylthiazole derivative, compound 5b, against the standard-of-care c-Met inhibitor, crizotinib. The data presented herein offers valuable insights for researchers in the field of oncology and drug discovery. While crizotinib demonstrates superior potency in the enzymatic assay and against the A549 and Karpas299 cell lines, compound 5b shows promising activity, particularly against the HT29 colorectal adenocarcinoma cell line.
Further investigations, including in vivo studies and broader kinase profiling, are warranted to fully elucidate the therapeutic potential of compound 5b. The detailed experimental protocols provided in this guide are intended to support and streamline these future research endeavors.
References
- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Cross-Validation of Experimental and Computational Data for Thiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of experimental biology and computational chemistry has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of experimental and computational data for a range of thiazole compounds, a class of heterocyclic molecules renowned for their diverse pharmacological activities.[1] By presenting quantitative data from both domains side-by-side, this document aims to highlight the importance of cross-validation in identifying and optimizing promising therapeutic agents.
Comparison of Anticancer Activity: Experimental IC50 vs. Computational Docking Scores
Thiazole derivatives have demonstrated significant potential as anticancer agents.[2] The following table summarizes the experimentally determined cytotoxic activity (IC50) and the computationally predicted binding affinities (docking scores) of various thiazole compounds against different cancer cell lines and protein targets. A lower IC50 value indicates higher potency, while a more negative docking score suggests a stronger predicted binding interaction.
| Compound ID | Cancer Cell Line | Experimental IC50 (µM) | Protein Target | Computational Docking Score (kcal/mol) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 | - | [3] |
| 4c | HepG2 | 7.26 ± 0.44 | VEGFR-2 | - | [3] |
| 4b | MCF-7 | 31.5 ± 1.91 | - | - | [3] |
| 5 | MCF-7 | 28.0 ± 1.69 | - | - | [3] |
| 5 | HepG2 | 26.8 ± 1.62 | - | - | [3] |
| 4b | MCF-7 | 10.2 ± 0.7 | Breast Cancer Protein (PDB: 2W3L) | -6.011 | |
| 13a | MCF-7 | 11.5 ± 0.8 | Breast Cancer Protein (PDB: 2W3L) | -5.436 | |
| 5c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Tubulin | -14.15 | [4] |
| 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Tubulin | -14.15 | [4] |
| 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 | Tubulin | -14.50 | [4] |
| 2A9 | - | - | Cyclooxygenase (COX) | -10.5 | [5] |
| 2A2 | - | - | Cyclooxygenase (COX) | -9.6 | [5] |
Comparison of Antimicrobial Activity: Experimental MIC vs. Computational Docking Scores
The thiazole scaffold is a key component in many antimicrobial agents.[6] This section compares the minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, with computational predictions of binding to microbial protein targets. Lower MIC values represent greater antimicrobial efficacy.
| Compound ID | Microorganism | Experimental MIC (µg/mL) | Protein Target | Computational Docking Score (MolDock Score) | Reference |
| S2 | - | - | FabH inhibitor (PDB: 3iL9) | -102.612 to -144.236 | [7] |
| S6 | - | - | FabH inhibitor (PDB: 3iL9) | -102.612 to -144.236 | [7] |
| S7 | - | - | FabH inhibitor (PDB: 3iL9) | -102.612 to -144.236 | [7] |
| S8 | - | - | FabH inhibitor (PDB: 3iL9) | -102.612 to -144.236 | [7] |
| S9 | - | - | FabH inhibitor (PDB: 3iL9) | -102.612 to -144.236 | [7] |
| Griseofulvin (Standard) | - | - | FabH inhibitor (PDB: 3iL9) | -90.94 | [7] |
| 7 | Salmonella typhimurium | 0.49 | - | - | [8] |
| 13 | Salmonella typhimurium | 0.49 | - | - | [8] |
| 17a | Geotricum candidum | Similar to Amphotericin B | - | - | [8] |
| 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | E. coli KAS III | IC50 = 5.3 µM (inhibition) | [9] |
| 40 | S. aureus | 3.125 | - | - | [2] |
| 40 | B. thuringiensis | 6.25 | - | - | [2] |
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of experimental and computational data in the study of thiazole compounds. This iterative process allows for the refinement of both computational models and experimental assays, leading to a more robust understanding of structure-activity relationships.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of thiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the thiazole compounds and incubated for a specified period, typically 48-72 hours.[11]
-
MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[12][13]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13] The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The thiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.[14]
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.
-
Assay Principle: The assay typically utilizes an ELISA (Enzyme-Linked Immunosorbent Assay) format to measure the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Procedure: The VEGFR-2 enzyme, a substrate, and ATP are incubated in the wells of a microplate in the presence of varying concentrations of the thiazole inhibitor.
-
Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A chromogenic substrate is added, and the resulting color change is proportional to the kinase activity.
-
IC50 Calculation: The IC50 value is determined from the inhibition curve, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Computational Methodologies
Computational approaches play a vital role in predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]
-
Target Preparation: A 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the thiazole derivatives are generated and optimized for energy.
-
Docking Simulation: A docking program is used to fit the ligands into the binding site of the target protein, generating multiple possible binding poses.
-
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[5]
-
Data Set Preparation: A dataset of thiazole compounds with known biological activities is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
-
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[1][8]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A validated model can then be used to predict the activity of new, untested thiazole compounds.
References
- 1. laccei.org [laccei.org]
- 2. reprocell.com [reprocell.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 14. benchchem.com [benchchem.com]
Comparative Docking Analysis of 2-Amino-4-phenylthiazole Analogs as Potential Anticancer Agents
For Immediate Release
This guide provides a comparative analysis of the molecular docking studies of a series of (2-Amino-4-phenylthiazol-5-yl)acetamide analogs. While the initial focus of this report was on (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone analogs as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a comprehensive search of available scientific literature did not yield a complete dataset of comparative docking scores for a series of these specific methanone compounds.
Therefore, this guide presents data from a closely related series of N-(2-(4-phenylthiazol-2-ylamino)acetamide derivatives, which have been evaluated as potential tubulin polymerase inhibitors. This allows for a robust, data-driven comparison and provides valuable insights into the structure-activity relationships of the broader 2-amino-4-phenylthiazole scaffold as a source of novel anticancer agents. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Docking Performance of Acetamide Analogs against Tubulin
The following table summarizes the molecular docking scores for a series of N-(2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives against the tubulin polymerase binding site (PDB ID: 3HKD). Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | R1 Substitution | R2 Substitution | Docking Score (kcal/mol) |
| 5A | -H | -4-Br | -9.616 |
| 5B | -4-Br | -4-NO2 | -8.532 |
| 5C | -OCH3 | -4-Cl | -7.779 |
| 5D | -OCH3 | -4-Br | -7.421 |
| 5E | -4-F | -4-NH2 | -7.105 |
| 5F | -H | -2,4,6-(CH3)3 | -6.983 |
| 5G | -2-Cl | -2-NH2 | -6.842 |
| 5H | -2-Cl | -H | -6.751 |
| 5I | -H | -4-NH2 | -6.634 |
| 5J | -4-F | -4-Cl | -6.501 |
| Adriamycin (Standard) | - | - | -7.768 |
Experimental Protocols: Molecular Docking
The molecular docking studies for the N-(2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives were performed using AutoDock. The general workflow for such an in-silico experiment is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (in this case, tubulin polymerase, PDB ID: 3HKD) is obtained from the Protein Data Bank. Water molecules are removed, polar hydrogens are added, and partial charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the analog compounds are drawn and converted to 3D structures. The geometries of the ligands are then optimized to find the most stable conformation, and charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein target. This grid defines the three-dimensional space where the docking software will search for the best binding poses of the ligands.
-
Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein using a docking algorithm, such as the Lamarckian genetic algorithm in AutoDock. This process explores various possible conformations and orientations of the ligand within the active site.
-
Analysis of Results: The docking results are analyzed based on the predicted binding energies (docking scores) and the interactions between the ligand and the amino acid residues of the protein's active site. The pose with the lowest binding energy is typically considered the most favorable.
Visualizations: EGFR Signaling Pathway and Docking Workflow
To provide a broader context for the potential application of these compounds in cancer therapy, the following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling cascade and potential point of inhibition.
The following diagram illustrates the general workflow of a molecular docking experiment, a key in-silico method in drug discovery.
Caption: A generalized workflow for in-silico molecular docking studies.
A Comparative Physicochemical Analysis of Thiazole and Oxazole Isosteres for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic scaffolds is a critical decision in the design of novel therapeutics. Thiazole and oxazole, as five-membered aromatic heterocycles, are frequently employed as isosteres in medicinal chemistry. Despite their structural similarity, the substitution of a sulfur atom in thiazole with an oxygen atom in oxazole imparts distinct physicochemical properties that can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the key physicochemical properties of thiazole and oxazole, supported by experimental data and detailed methodologies, to aid in the rational design of isosteric replacements.
Executive Summary of Physicochemical Properties
The fundamental differences in electronegativity, size, and polarizability between sulfur and oxygen atoms are at the heart of the observed variations in the physicochemical properties of thiazole and oxazole. Thiazole is generally more basic, more aromatic, and a better hydrogen bond acceptor than oxazole. Conversely, oxazole is more polar and can exhibit different metabolic profiles. These distinctions are critical in modulating properties such as solubility, membrane permeability, and target binding affinity.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of thiazole and oxazole, providing a clear and concise comparison for researchers.
| Physicochemical Property | Thiazole | Oxazole | Key Implications in Drug Design |
| pKa of Conjugate Acid | 2.5 | 0.8 | Thiazole's higher basicity can influence salt formation, solubility, and interactions with acidic residues in protein binding sites. |
| logP (Octanol/Water) | 0.44[1][2] | 0.1 - 0.67[3][4][5][6][7] | Both are relatively hydrophilic, but variations can impact membrane permeability and solubility. |
| Dipole Moment (Debye) | 1.61 D | 1.50 D | The subtle difference in polarity can affect solubility in polar solvents and dipole-dipole interactions with biological targets. |
| Hydrogen Bond Acceptor Strength | Moderate to Strong | Weak to Moderate | The nitrogen atom in thiazole is a better hydrogen bond acceptor, which can be crucial for target recognition.[8] |
| Hydrogen Bond Donor Strength | None | None | Neither parent heterocycle is a hydrogen bond donor. |
| Aromaticity | More Aromatic | Less Aromatic | Thiazole's greater aromaticity contributes to its higher chemical stability. |
| Metabolic Stability | Generally stable, but can undergo oxidation at sulfur or epoxidation of the double bond.[9] | Can be susceptible to enzymatic hydrolysis and other metabolic transformations. | The choice of isostere can significantly impact the metabolic fate and half-life of a drug. |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, this section outlines the detailed methodologies for the determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10][11][12]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (thiazole or oxazole derivative) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant (acid or base) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[13][14][15][16]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).
Procedure:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Determination of Dipole Moment using the Debye Method
The Debye method relates the dielectric constant of a solution to the dipole moment of the solute.[17][18]
Principle: The total polarization of a dilute solution of a polar solute in a nonpolar solvent is measured. By plotting the total polarization against the mole fraction of the solute, the dipole moment can be determined from the slope of the resulting line.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of the test compound (thiazole or oxazole) in a nonpolar solvent (e.g., benzene or cyclohexane) with varying mole fractions.
-
-
Measurement of Dielectric Constant and Density:
-
Measure the dielectric constant of the pure solvent and each solution using a dielectric constant meter.
-
Measure the density of the pure solvent and each solution.
-
-
Calculation of Molar Polarization:
-
Calculate the molar polarization (P) for each solution using the Clausius-Mosotti equation.
-
-
Data Analysis:
-
Plot the molar polarization (P) against the mole fraction (X) of the solute.
-
Extrapolate the plot to infinite dilution (X -> 0) to obtain the molar polarization at infinite dilution (P₂⁰).
-
The dipole moment (μ) is then calculated using the Debye equation.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Logical workflow for the comparative analysis of thiazole and oxazole isosteres.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a drug containing a thiazole or oxazole isostere.
Conclusion
The choice between a thiazole and an oxazole isostere in drug design is a nuanced decision that requires careful consideration of their distinct physicochemical properties. Thiazoles, with their higher basicity and greater hydrogen bond accepting ability, may be preferred for interactions with acidic residues or when strong hydrogen bonds are crucial for target binding.[8] Oxazoles, being less basic and more polar, might be advantageous for modulating solubility and permeability profiles. Ultimately, the optimal choice will depend on the specific goals of the drug design project, including the nature of the biological target and the desired pharmacokinetic properties. This guide provides a foundational framework and the necessary experimental context to empower researchers to make more informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thiazole, 288-47-1 [thegoodscentscompany.com]
- 3. chemscene.com [chemscene.com]
- 4. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. SupraBank - Molecules - Oxazole [suprabank.org]
- 7. Oxazole | 288-42-6 [chemicalbook.com]
- 8. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Researchers and scientists handling (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone, also known as Ibudilast (CAS Number 50847-11-5), must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent standards such as NIOSH (US). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[1] |
| Body Protection | A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Contain the Spill : For solid spills, dampen the material with a 60-70% ethanol solution to minimize dust formation.[2]
-
Absorb and Collect : Use absorbent paper dampened with 60-70% ethanol to pick up the remaining material.[2] For larger spills, sweep up the dampened material and place it into a suitable, sealed container for disposal.[1]
-
Decontaminate the Area : Wash the spill area with a soap and water solution.
-
Dispose of Contaminated Materials : All contaminated materials, including absorbent paper, gloves, and clothing, should be sealed in a vapor-tight plastic bag for eventual disposal as chemical waste.[2]
Chemical Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[3][4][5][6][7] Do not dispose of this chemical into drains or the environment.[1][8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation :
-
Clearly label the waste container with the chemical name: "this compound" or "Ibudilast" and the CAS number "50847-11-5".
-
Keep the chemical in its original container if possible.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for the compound.
-
-
Alternative Disposal Method (to be performed by a licensed facility) :
-
In some cases, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be carried out by qualified professionals in a licensed facility.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
